Methyl 4-chloro-6-methylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBQHRUUZLSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609404 | |
| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-05-0 | |
| Record name | 3-Pyridinecarboxylic acid, 4-chloro-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4-chloro-6-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for Methyl 4-chloro-6-methylnicotinate, a key intermediate in pharmaceutical manufacturing. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). Its structure provides a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for the economic viability of drug manufacturing processes. This guide outlines the most common and effective synthesis route, proceeding through an esterification of a nicotinic acid derivative followed by a chlorination step.
Core Synthesis Pathway
The principal synthesis route to obtain this compound is a two-step process commencing with 4-hydroxy-6-methylnicotinic acid.
Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid to form Methyl 4-hydroxy-6-methylnicotinate.
Step 2: Chlorination of Methyl 4-hydroxy-6-methylnicotinate to yield the final product, this compound.
This pathway is favored due to the availability of the starting materials and the generally high yields achieved in both steps.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | Esterification | 4-hydroxy-6-methylnicotinic acid | Methanol, SOCl₂ | Methanol | 4 h | Reflux | 95% |
| 2 | Chlorination | Methyl 4-hydroxy-6-methylnicotinate | POCl₃ | Toluene | 2 h | 120°C | High |
Experimental Protocols
Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate
Materials:
-
4-hydroxy-6-methylnicotinic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0°C.
-
The reaction mixture is then heated to reflux and maintained for 4 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Methyl 4-hydroxy-6-methylnicotinate.
Step 2: Synthesis of this compound
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of Methyl 4-hydroxy-6-methylnicotinate (1 equivalent) and phosphorus oxychloride (3 equivalents) in toluene is heated to 120°C in a sealed vessel for 2 hours.
-
After cooling to room temperature, the reaction mixture is slowly poured into ice water with vigorous stirring.
-
The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.
Visualizations
Synthesis Pathway Diagram
"Methyl 4-chloro-6-methylnicotinate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 4-chloro-6-methylnicotinate. Due to the limited publicly available data on this specific compound, information on closely related analogs is included to provide a broader context for its potential applications and characteristics.
Chemical Properties and Structure
This compound is a halogenated pyridine derivative. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| CAS Number | 886372-05-0 | [1][2][4] |
| Appearance | White solid | [4] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Store long-term in a cool, dry place.[1] For extended stability, store under an inert atmosphere at 2-8°C. | [2] |
Structural Information:
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | |
| SMILES | O=C(OC)C1=CN=C(C)C=C1Cl | [2] |
Synthesis of this compound
A common synthetic route to this compound involves the chlorination and subsequent esterification of a hydroxylated precursor.
Experimental Protocol: Synthesis from 4-Hydroxy-6-methylnicotinic Acid
This protocol details the synthesis of this compound from 4-hydroxy-6-methylnicotinic acid with a reported yield of 91%.[4]
Materials:
-
4-hydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous methanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Chlorination: A solution of 3.26 g (19 mmol) of 4-hydroxy-6-methylnicotinic acid in phosphorus oxychloride is heated at reflux for 2 hours.[4]
-
Work-up (Chlorination): After cooling, the excess phosphorus oxychloride is removed by distillation. The residue is cooled in an ice bath.[4]
-
Esterification: 30 mL of anhydrous methanol is added to the residue, and the mixture is stirred overnight at room temperature.[4]
-
Work-up (Esterification): The solvent is distilled off, and the residue is diluted with water. The aqueous layer is extracted with ethyl acetate.[4]
-
Purification: The combined ethyl acetate layers are washed three times with brine and dried over anhydrous magnesium sulfate. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel (eluent: 0-20% ethyl acetate in petroleum ether) to yield 3.23 g (91%) of a white solid.[4]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, some suppliers indicate the availability of NMR, HPLC, and LC-MS data.[2] For reference, predicted ¹H NMR data for the structurally similar compound, Methyl 4-bromo-6-methylnicotinate, is presented below.
| Technique | Predicted Data Highlights for Methyl 4-bromo-6-methylnicotinate | Reference(s) |
| ¹H NMR | ~8.9 ppm (s, 1H), ~7.8 ppm (s, 1H), ~3.9 ppm (s, 3H), ~2.6 ppm (s, 3H) | [5] |
Biological Activity and Potential Applications
There is currently a lack of direct research into the biological activity and signaling pathways of this compound. However, its use as a chemical intermediate in the synthesis of pharmacologically active compounds has been documented.
One patent describes the use of this compound in the preparation of 4-phenoxy-nicotinamide compounds, which have potential therapeutic applications.[6] This suggests its primary role in drug discovery is as a building block for more complex molecules.
The broader class of nicotinic acid derivatives, such as the parent compound Methyl 6-methylnicotinate, has garnered significant interest in medicinal chemistry. These compounds are utilized in the synthesis of:
-
Central Nervous System (CNS) disorder treatments: As inhibitors of D-amino acid oxidase (DAAO).[7]
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Such as Etoricoxib.
-
Agrochemicals: Including biologically active nicotine analogs.[8]
While these applications are not directly attributed to this compound, they highlight the potential areas of investigation for this and related compounds.
Mandatory Visualizations
Logical Relationship of Key Information
The following diagram illustrates the logical flow from the compound's identity to its synthesis and potential utility.
Caption: Logical workflow for this compound.
Synthetic Workflow
The diagram below outlines the key stages in the synthesis of this compound from its precursor.
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. 886372-05-0 this compound AKSci 4512AC [aksci.com]
- 2. 886372-05-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound,(CAS# 886372-05-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]
- 6. WO2011089099A1 - 4-phenoxy-nicotinamide or 4-phenoxy-pyrimidine-5-carboxamide compounds - Google Patents [patents.google.com]
- 7. Methyl 6-methylnicotinate,Methyl 6-methylnicotinate Chemical Suppliers [moltuslab.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth technical data for this specific isomer, this guide also includes information on the closely related and more extensively documented isomer, Methyl 6-chloro-4-methylnicotinate, for comparative purposes. All data is clearly attributed to the respective compound.
Core Identifiers and Physicochemical Properties
This compound is a pyridine derivative with a chlorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a methyl ester at the 3-position.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 886372-05-0[1][2][3][4] |
| Molecular Formula | C₈H₈ClNO₂[1][3] |
| Molecular Weight | 185.61 g/mol [1] |
| Purity | ≥97% (as commercially available)[3] |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Storage Conditions | Inert atmosphere, 2-8°C[2] |
Comparative Data for Isomer: Methyl 6-chloro-4-methylnicotinate
For the purpose of providing a broader context, the following tables detail the identifiers and physicochemical properties of the isomer, Methyl 6-chloro-4-methylnicotinate.
Table 3: Identifiers for Methyl 6-chloro-4-methylnicotinate
| Identifier | Value |
| CAS Number | 1224464-97-4[5] |
| Molecular Formula | C₈H₈ClNO₂[5] |
| Molecular Weight | 185.61 g/mol [5] |
| Synonyms | Methyl 6-chloro-4-methylpyridine-3-carboxylate[5] |
| SMILES | O=C(C1=C(C)C=C(Cl)N=C1)OC[5] |
Table 4: Computational Physicochemical Data for Methyl 6-chloro-4-methylnicotinate
| Property | Value |
| Topological Polar Surface Area (TPSA) | 39.19 Ų[5] |
| LogP | 1.83002[5] |
| Hydrogen Bond Acceptors | 3[5] |
| Hydrogen Bond Donors | 0[5] |
| Rotatable Bonds | 1[5] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the conversion of a hydroxyl group to a chloro group followed by esterification. The following protocol is based on a procedure described in patent literature[6].
Materials:
-
4-chloro-6-methyl-nicotinic acid methyl ester (CAS RN 886372-05-0)[6]
-
2,5-Dichlorophenol
-
Solvent (e.g., appropriate for nucleophilic aromatic substitution)
-
Base (e.g., potassium carbonate)
Procedure:
While the full detailed experimental parameters for the synthesis of the starting material are not provided in the excerpt, the patent describes its use as a commercially available starting material for further reactions. A general plausible synthesis route starting from 4-hydroxy-6-methylnicotinic acid would involve:
-
Chlorination: React 4-hydroxy-6-methylnicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. This reaction is typically performed at elevated temperatures.
-
Esterification: The resulting 4-chloro-6-methylnicotinic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.
The patent then utilizes this compound in a subsequent step[6]:
-
A solution of 0.53 g (2.855 mmol) of 4-chloro-6-methyl-nicotinic acid methyl ester and 2,5-dichlorophenol are reacted to synthesize 4-(2,5-Dichloro-phenoxy)-6-methyl-nicotinic acid methyl ester[6].
Visualizations
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway for this compound and a general experimental workflow for its synthesis and purification.
Potential Application in Drug Discovery
Substituted nicotinic acid derivatives are common scaffolds in drug discovery. The following diagram illustrates a logical workflow where this compound could be utilized as a building block.
References
- 1. appretech.com [appretech.com]
- 2. 886372-05-0|this compound|BLD Pharm [bldpharm.com]
- 3. thoreauchem.com [thoreauchem.com]
- 4. sinfoobiotech.com [sinfoobiotech.com]
- 5. chemscene.com [chemscene.com]
- 6. WO2011089099A1 - 4-phenoxy-nicotinamide or 4-phenoxy-pyrimidine-5-carboxamide compounds - Google Patents [patents.google.com]
Methyl 4-chloro-6-methylnicotinate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-6-methylnicotinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups—a reactive chloro group at the 4-position, a nucleophilic nitrogen atom within the pyridine ring, a methyl group at the 6-position, and a methyl ester at the 3-position—provides a scaffold ripe for diverse chemical transformations. This guide offers a comprehensive overview of the synthesis, physical and chemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of complex molecular architectures, particularly in the realm of medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| CAS Number | 1224464-97-4 | [1] |
| Appearance | Colorless oil | [2][3] |
| Purity | ≥98% | [1] |
| Storage | Store at room temperature | [1] |
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the chlorination of a 4-hydroxypyridine precursor.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis from 4-hydroxy-6-methylnicotinic acid
This two-step, one-pot procedure detail the conversion of 4-hydroxy-6-methylnicotinic acid to this compound.
Materials:
-
4-hydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours.
-
After cooling, the excess phosphorus oxychloride is removed by distillation.
-
The residue is cooled in an ice bath, and anhydrous methanol (30 mL) is added. The mixture is then stirred at room temperature for 20 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (5:1), to yield this compound as a colorless oil (15.9 g, 86% yield).[3][4]
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.84 | s | 1H | H-2 (Pyridine ring) |
| 7.57 | s | 1H | H-5 (Pyridine ring) |
| 3.87 | s | 3H | -OCH₃ (Ester methyl) |
| 2.52 | s | 3H | -CH₃ (Pyridine methyl) |
| (Solvent: DMSO-d₆, 400 MHz)[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹³C NMR data is not available, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165 | C=O (Ester) |
| ~160 | C-6 |
| ~152 | C-2 |
| ~145 | C-4 |
| ~125 | C-5 |
| ~120 | C-3 |
| ~53 | -OCH₃ |
| ~24 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. The following are expected characteristic absorption bands:
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1600, 1550 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretch (ester) |
| ~800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom is indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
| m/z | Assignment |
| 185/187 | [M]⁺ (Molecular ion) |
| 186/188 | [M+H]⁺ (Protonated molecular ion) |
| (The presence of both peaks reflects the isotopic abundance of ³⁵Cl and ³⁷Cl)[2][3][4] |
Reactivity and Applications as a Building Block
The chloro-substituent at the 4-position and the ester group make this compound a versatile substrate for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling with (5-cyano-2-methoxyphenyl)boronic acid
This protocol describes the synthesis of methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate, an intermediate in the development of DNA Polymerase Theta inhibitors.[5]
Materials:
-
This compound
-
(5-cyano-2-methoxyphenyl)boronic acid
-
Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of this compound (5.2 g, 28 mmol), (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol), Pd(dppf)Cl₂ (2.0 g, 2.8 mmol), and Na₂CO₃ (9.0 g, 85 mmol) in 1,4-dioxane (200 mL) and water (40 mL) is heated at reflux overnight.[5]
-
The mixture is diluted with water (200 mL) and extracted with EtOAc.[5]
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the desired coupled product.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the 4-position. This reaction is crucial for the synthesis of many biologically active compounds.
Caption: General scheme of the Buchwald-Hartwig amination.
General Experimental Protocol for Buchwald-Hartwig Amination:
While a specific protocol for the title compound is not detailed, a general procedure for similar chloropyridines is as follows:
-
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
A dry, degassed solvent (e.g., toluene or dioxane) is added.
-
The mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Applications in Drug Discovery: Inhibition of DNA Polymerase Theta
A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors of DNA Polymerase Theta (Polθ). Polθ is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.
Signaling Pathway Context
Caption: Role of Polθ inhibitors synthesized from this compound.
Conclusion
This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where its reactivity in cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. The successful incorporation of this intermediate into the synthesis of DNA Polymerase Theta inhibitors highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, aiming to facilitate its broader application in research and drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]
- 4. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]
- 5. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]
Spectroscopic Profile of Methyl 4-chloro-6-methylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To offer a valuable comparative reference, experimental data for the closely related compound, Methyl 6-methylnicotinate, is also included. Furthermore, this guide outlines detailed, standardized experimental protocols for acquiring these spectra, ensuring reproducibility for researchers.
Introduction
This compound is a functionalized pyridine compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate structural elucidation and characterization are critical for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and purity of such compounds. This guide aims to provide a foundational spectroscopic profile to aid researchers in the identification and utilization of this compound.
Predicted Spectroscopic Data for this compound
The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum gives insight into the electronic environment of the hydrogen atoms. The predicted chemical shifts for this compound are summarized in the table below.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | H-2 (Pyridine ring) |
| ~7.3 | Singlet | 1H | H-5 (Pyridine ring) |
| ~3.9 | Singlet | 3H | -OCH₃ (Ester methyl) |
| ~2.6 | Singlet | 3H | -CH₃ (Pyridine methyl) |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~160 | C-6 (Pyridine ring) |
| ~152 | C-2 (Pyridine ring) |
| ~148 | C-4 (Pyridine ring) |
| ~125 | C-3 (Pyridine ring) |
| ~120 | C-5 (Pyridine ring) |
| ~53 | -OCH₃ (Ester methyl) |
| ~24 | -CH₃ (Pyridine methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100-3000 | C-H | Aromatic |
| ~2950-2850 | C-H | Alkyl |
| ~1730-1715 | C=O | Ester |
| ~1600-1550 | C=C, C=N | Aromatic Ring |
| ~1300-1100 | C-O | Ester |
| ~850-550 | C-Cl | Alkyl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peak for this compound is presented below.
| m/z Value | Interpretation |
| 185.02 | [M]⁺ (Molecular Ion for ³⁵Cl) |
| 187.02 | [M+2]⁺ (Isotope Peak for ³⁷Cl) |
Comparative Experimental Data for Methyl 6-methylnicotinate
For comparative purposes, the following tables summarize the available experimental spectroscopic data for the structurally similar compound, Methyl 6-methylnicotinate.
¹H NMR Data for Methyl 6-methylnicotinate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.06 | Singlet (s) | - | 1H | H-2 (Pyridine ring) |
| 8.13 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | H-4 (Pyridine ring) |
| 7.20 | Doublet (d) | 8.0 | 1H | H-5 (Pyridine ring) |
| 3.89 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |
| 2.58 | Singlet (s) | - | 3H | -CH₃ (Pyridine methyl) |
Source: Data compiled from publicly available spectral databases.
¹³C NMR Data for Methyl 6-methylnicotinate
| Chemical Shift (δ) ppm | Carbon Assignment |
| 165 - 167 | C=O (Ester carbonyl) |
| 158 - 162 | C-6 (Pyridine ring) |
| 150 - 154 | C-2 (Pyridine ring) |
| 136 - 140 | C-4 (Pyridine ring) |
| 123 - 127 | C-3 (Pyridine ring) |
| 121 - 125 | C-5 (Pyridine ring) |
| 51 - 53 | -OCH₃ (Ester methyl) |
| 23 - 26 | -CH₃ (Pyridine methyl) |
Source: Data compiled from publicly available spectral databases.
IR Data for Methyl 6-methylnicotinate
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100-3000 | C-H | Aromatic |
| 2950-2850 | C-H | Alkyl |
| 1725 | C=O | Ester |
| 1590 | C=C, C=N | Aromatic Ring |
| 1280, 1110 | C-O | Ester |
Source: Data compiled from publicly available spectral databases.
MS Data for Methyl 6-methylnicotinate
| m/z Value | Interpretation |
| 151 | [M]⁺ (Molecular Ion) |
| 120 | [M-OCH₃]⁺ |
| 92 | [M-COOCH₃]⁺ |
Source: Data compiled from publicly available spectral databases.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Process the acquired data similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Liquid Chromatography-Mass Spectrometry - LC-MS):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The analysis is typically performed using a mass spectrometer equipped with an ESI source.
-
Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.
Conclusion
The Strategic Utility of Substituted Nicotinates in Drug Discovery: A Technical Guide Focused on Methyl 4-chloro-6-methylnicotinate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, nicotinic acid esters and their derivatives serve as versatile starting materials for the synthesis of a wide array of biologically active molecules. This technical guide focuses on the potential of "Methyl 4-chloro-6-methylnicotinate" as a key building block in drug discovery. Due to the limited public data on this specific compound, this paper will draw parallels and provide detailed methodologies based on its close and well-studied analog, Methyl 6-methylnicotinate. This guide will explore its synthetic utility, present relevant quantitative data from analogous transformations, and detail experimental protocols to showcase its potential in generating novel chemical entities for therapeutic intervention.
The strategic placement of chloro and methyl groups on the pyridine ring of this compound offers medicinal chemists a unique handle for synthetic diversification. The chloro substituent can act as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The methyl group can be a site for oxidation or other transformations, while the methyl ester provides a readily modifiable position for amide bond formation or reduction. These features make it a promising scaffold for creating libraries of compounds for screening against various biological targets.
Synthetic Applications and Bioactive Derivatives
While specific examples for this compound are not extensively documented in publicly available research, its analog, Methyl 6-methylnicotinate, has been successfully utilized as a starting material for the synthesis of bioactive compounds. A notable example is the synthesis of 6-methylnicotine, an analog of nicotine.[1] Nicotine analogs are valuable tools for studying the function of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[2] The synthesis of such analogs from readily available starting materials like substituted methylnicotinates is a key strategy in the development of new therapeutics targeting these receptors.[1]
Furthermore, Methyl 6-methylnicotinate is recognized as a key intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system (CNS) disorders by inhibiting D-amino acid oxidase and D-aspartate oxidase.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of racemic 6-methylnicotine starting from Methyl 6-methylnicotinate. This data is presented to illustrate the typical yields and reaction parameters that could be expected in synthetic campaigns utilizing similar substituted nicotinates.
Table 1: Reagents for the Synthesis of Intermediate I (Condensation Reaction) [1]
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 6-methylnicotinate | 151.16 | 1.0 g | 6.6 |
| γ-Butyrolactone | 86.09 | 800 mg | 9.3 |
| Sodium Hydride (NaH) | 24.00 | 240 mg | 9.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Table 2: Reaction Conditions for the Synthesis of Intermediate I [1]
| Parameter | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 5 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 3: Reagents and Conditions for Subsequent Transformation to Racemic 6-Methylnicotine [1]
| Step | Key Reagents | Solvent | Temperature | Reaction Time |
| Acidic Hydrolysis & Decarboxylation | 5w% HCl, conc. HCl, 1,4-dioxane | - | 95°C | 5 hours |
| Reduction | Sodium borohydride | Methanol | -10°C | 2 hours |
| N-methylation | Paraformaldehyde | Methanol | 50°C | 7 hours |
Experimental Protocols
The following are detailed experimental protocols for the multi-step synthesis of racemic 6-methylnicotine from Methyl 6-methylnicotinate. These protocols are representative of the synthetic transformations that could be applied to this compound for the generation of diverse molecular libraries.
Protocol 1: Synthesis of Intermediate I (Condensation Reaction)[1]
-
Dissolve 800 mg (9.3 mmol) of γ-butyrolactone in 150 mL of N,N-Dimethylformamide (DMF) in a suitable reaction vessel.
-
Cool the solution to 0°C in an ice bath and stir for 10 minutes.
-
Add 240 mg (9.9 mmol) of sodium hydride (NaH) in portions.
-
After stirring for 30 minutes, add 1 g (6.6 mmol) of Methyl 6-methylnicotinate.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 2: Synthesis of Intermediate II (Acidic Hydrolysis and Decarboxylation)[1]
-
To the solution containing Intermediate I, add a small amount of 5w% dilute hydrochloric acid until no more gas evolution is observed.
-
Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.
-
Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Intermediate I by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Under an ice bath, adjust the pH to 9 using a 50% NaOH solution.
-
Extract the product with a suitable organic solvent.
-
Combine the organic phases, concentrate, and dry to obtain Intermediate II.
Protocol 3: Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine[1]
-
Dissolve Intermediate II in 20 mL of methanol.
-
Add 250 mg of sodium borohydride.
-
Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.
Protocol 4: Synthesis of Racemic 6-Methylnicotine[1]
-
Dissolve 295 mg of 2-methyl-5-(pyrrolidin-2-yl)pyridine in 600 mL of methanol.
-
Add 127 g of paraformaldehyde.
-
Heat the mixture to 50°C and monitor the reaction by LC-MS.
-
After 7 hours, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.
-
Add 500 mL of 40% aqueous sodium hydroxide to adjust the pH to ~11.
-
Extract the product three times with 1.5 L of ethyl acetate.
-
Recover the ethyl acetate by distillation under reduced pressure at 40°C to obtain crude racemic 6-methylnicotine.
Visualizing Synthetic Pathways and Biological Rationale
To better illustrate the processes involved in leveraging substituted nicotinates for drug discovery, the following diagrams have been generated.
Conclusion
This compound represents a promising, albeit underexplored, starting material for drug discovery endeavors. By leveraging the reactivity of its chloro, methyl, and ester functionalities, a multitude of diverse chemical entities can be generated. The detailed synthetic protocols and quantitative data provided for its close analog, Methyl 6-methylnicotinate, serve as a valuable blueprint for initiating such synthetic campaigns. The logical workflow presented herein illustrates a clear path from this versatile building block to the identification of potential drug candidates. As the demand for novel therapeutics continues to grow, the strategic utilization of such well-designed chemical scaffolds will be instrumental in accelerating the drug discovery process. Further investigation into the specific applications of this compound is warranted and is expected to unveil its significant potential in medicinal chemistry.
References
A Technical Guide to Methyl 4-chloro-6-methylnicotinate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, including Hepatitis B Virus (HBV) inhibitors and G protein-coupled bile acid receptor 1 (GPBAR1) agonists. Spectroscopic data and relevant signaling pathways are also discussed to provide a complete profile of this versatile chemical entity.
Commercial Availability and Suppliers
This compound (CAS No. 886372-05-0) is commercially available from a range of suppliers catering to research and development needs. Purity levels are typically around 95% or higher. While pricing is subject to change and depends on the quantity ordered, the following table provides a summary of known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Quantity/Price |
| AKSci | This compound | 886372-05-0 | 95% | Inquire for pricing |
| BLD Pharm | This compound | 886372-05-0 | Inquire | Inquire for pricing |
| Sinfoo Biotech | This compound | 886372-05-0 | Inquire | Inquire for pricing |
| JHECHEM CO LTD | Methyl 4-chloro-6-methylpyridine-3-carboxylate | 886372-05-0 | Inquire | Inquire for pricing |
| 2A Biotech | This compound | 886372-05-0 | Inquire | Inquire for pricing |
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported in the patent literature, providing a clear route for its laboratory-scale preparation.[1][2][3][4]
Experimental Protocol
Reaction: Synthesis of this compound from 4-hydroxy-6-methylnicotinic acid.
Materials:
-
4-hydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Silica gel for column chromatography
Procedure:
-
A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours.
-
After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath, and anhydrous methanol (30 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 20 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1) to yield this compound as a colorless oil (15.9 g, 86% yield).[1][2][3][4]
Synthesis Workflow
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its chemical structure allows for further modifications, making it a valuable scaffold for developing compounds with desired biological activities.
Intermediate in the Synthesis of Hepatitis B Virus (HBV) Inhibitors
Patents have disclosed the use of this compound in the preparation of novel indole-2-carboxamides and indolizine-2-carboxamides that are active against the Hepatitis B Virus.[5][6][7][8] The synthesis involves the reduction of the ester and subsequent reaction steps to build the final complex heterocyclic structure.
Experimental Protocol Snippet (Reduction Step): [5][6][7][8] To a cooled (-25 °C) suspension of lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), a solution of this compound in THF is added dropwise. The mixture is stirred at 0 °C for 1.5 hours, followed by a specific workup procedure to yield the corresponding alcohol, a key intermediate for further elaboration.
Precursor for GPBAR1 Agonists
This compound has been utilized in the synthesis of 4-phenoxy-nicotinamide derivatives, which act as agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[9] GPBAR1 is a promising therapeutic target for metabolic diseases such as type II diabetes.
GPBAR1 Signaling Pathway
Activation of GPBAR1 by an agonist initiates a cascade of intracellular events. This receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][2][5][6][10] This increase in cAMP can trigger various downstream effects, including the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), leading to diverse physiological responses such as the regulation of glucose homeostasis and inhibition of inflammation.[2][10]
Spectroscopic Data
While a complete set of publicly available, high-resolution spectra for this compound is limited, data from patents and analogous compounds provide valuable characterization information.
-
LC-MS: A patent reports a mass-to-charge ratio ([M+H]⁺) of 186.1, which is consistent with the molecular weight of the compound (185.61 g/mol ).[1][2][3][4]
-
¹H NMR: A patent provides the following ¹H NMR data (400 MHz, DMSO-d₆): δ 8.84 (s, 1H), 7.57 (s, 1H), 3.87 (s, 3H), 2.52 (s, 3H).[11] This spectrum is consistent with the structure of this compound.
Note: For definitive structural confirmation, it is recommended that researchers acquire a full set of spectroscopic data on their synthesized or purchased material.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as an intermediate in the synthesis of novel HBV inhibitors and GPBAR1 agonists highlights its importance for medicinal chemists. This guide provides a foundational resource for researchers interested in utilizing this compound, offering insights into its procurement, synthesis, and application in the pursuit of new therapeutic agents.
References
- 1. genecards.org [genecards.org]
- 2. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 3. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]
- 4. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 7. AU2020267015A1 - Novel indole-2-carboxamides active against the hepatitis B virus (HBV) - Google Patents [patents.google.com]
- 8. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 11. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 12. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Chloro Group in Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-6-methylnicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic positioning of a chloro group at the 4-position of the pyridine ring renders it an excellent electrophilic site for a variety of nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this chloro group, focusing on key transformations such as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visual workflows are presented to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Core Reactivity of the Chloro Group
The chloro group at the 4-position of the this compound ring is activated towards displacement by the electron-withdrawing nature of the adjacent nitrogen atom and the ester functionality. This inherent reactivity makes it a valuable handle for introducing molecular diversity. The primary pathways for the transformation of this chloro group are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with boronic acids or their derivatives.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds through coupling with a wide range of primary and secondary amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring allows for the direct displacement of the chloro group by strong nucleophiles.
Quantitative Data on Chloro Group Reactivity
The following table summarizes quantitative data for key reactions involving the displacement of the chloro group in this compound and analogous systems.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | (5-cyano-2-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (10 mol%) | Na₂CO₃ | 1,4-Dioxane / Water | Reflux | Overnight | Not explicitly stated for this step, but part of a multi-step synthesis. | WO2024211834A1[1] |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 12 | ~80-90 (Hypothetical) | [2] |
| Nucleophilic Aromatic Substitution | 4-fluoro-2-methylphenol | CuI (1 mol%) | Cs₂CO₃ | Toluene | 100 | Reflux | Not explicitly stated for this step, but part of a multi-step synthesis. | WO2023160509A1 |
Detailed Experimental Protocols
Synthesis of this compound
The starting material is commonly synthesized from 4-hydroxy-6-methylnicotinic acid.
Procedure: A mixture of 4-hydroxy-6-methylnicotinic acid (18 g, 0.1 mol) in phosphorus oxychloride is heated at reflux for 2 hours. After cooling, the excess phosphorus oxychloride is removed by distillation. The residue is cooled in an ice bath, and 30 mL of anhydrous methanol is added. The mixture is stirred at room temperature for 20 minutes. The solvent is then removed, and the residue is purified by silica gel chromatography (eluting with petroleum ether/ethyl acetate = 5/1) to yield this compound as a colorless oil (15.9 g, 86% yield).[3][4]
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (5.2 g, 28 mmol)
-
(5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2.0 g, 2.8 mmol)
-
Sodium carbonate (Na₂CO₃) (9.0 g, 85 mmol)
-
1,4-Dioxane (200 mL)
-
Water (40 mL)
Procedure:
-
To a suitable reaction vessel, add this compound, (5-cyano-2-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Add 1,4-dioxane and water to the vessel.
-
Heat the reaction mixture at reflux overnight.
-
After cooling, dilute the mixture with water (200 mL).
-
Extract the product with ethyl acetate.
-
The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.
Buchwald-Hartwig Amination (Representative Protocol)
This protocol is based on typical conditions for the amination of chloro-pyridines.[2]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine Pd₂(dba)₃ and BINAP in anhydrous toluene.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (Copper-Catalyzed)
This protocol describes a copper-catalyzed reaction with a phenol.
Materials:
-
This compound (1.2 g, 6.5 mmol)
-
4-fluoro-2-methylphenol (897.0 mg, 7.11 mmol)
-
Cesium carbonate (Cs₂CO₃) (4.2 g, 12.9 mmol)
-
Copper(I) iodide (CuI) (12.3 mg, 0.065 mmol)
-
Toluene (10.0 mL)
Procedure:
-
To a reaction flask, add this compound, 4-fluoro-2-methylphenol, cesium carbonate, and copper(I) iodide.
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux at 100 °C and maintain until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the mixture and purify to obtain the desired product.
Visualized Workflows and Pathways
General Reaction Scheme for Chloro Group Displacement
Caption: Overview of key reaction pathways for this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The chloro group at the 4-position serves as a versatile anchor point for the introduction of a wide array of functional groups through well-established synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, along with nucleophilic aromatic substitutions, provide reliable and efficient means to construct complex molecular architectures. The experimental protocols and data presented in this guide offer a practical foundation for researchers to leverage the reactivity of this compound in the development of novel pharmaceuticals and other advanced materials.
References
- 1. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]
- 2. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]
- 3. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 4. WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents [patents.google.com]
Methyl 4-chloro-6-methylnicotinate: A Core Heterocyclic Scaffold for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of Methyl 4-chloro-6-methylnicotinate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. We delve into its synthesis, explore its diverse chemical reactivity—focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and highlight its application in the development of targeted therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated data, and process visualizations to facilitate its use in creating novel molecular entities.
Introduction
Substituted pyridine derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them privileged structures in medicinal chemistry. Among these, this compound (CAS No. 1224464-97-4) has emerged as a particularly versatile intermediate. Its structure features a pyridine core strategically functionalized with a reactive chlorine atom at the 4-position, an electron-withdrawing methyl ester at the 3-position, and a methyl group at the 6-position. The chlorine atom serves as an excellent leaving group and a key handle for introducing molecular diversity through various chemical transformations, making this compound a valuable precursor for constructing complex molecular architectures. This guide will explore the synthesis, reactivity, and utility of this important heterocyclic building block.
Physicochemical Properties
The molecular structure and key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions and understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 1224464-97-4 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| SMILES | O=C(C1=C(C)C=C(Cl)N=C1)OC | [1] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| logP | 1.83 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from its 4-hydroxy precursor, Methyl 4-hydroxy-6-methylnicotinate. This transformation involves a chlorination reaction, a common and effective method for converting hydroxylated pyridines into their corresponding chloro derivatives, thereby activating the 4-position for subsequent functionalization.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis from Methyl 4-hydroxy-6-methylnicotinate
This protocol is adapted from analogous transformations of 4-hydroxypyridine derivatives.[2]
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxy-6-methylnicotinate (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or a Vilsmeier-Haack reagent prepared from oxalyl chloride and catalytic DMF.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Chemical Reactivity
The chlorine atom at the C4 position is activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen and the C3-ester group. This makes this compound an ideal substrate for a range of functionalization reactions.
References
The Versatile Scaffold: Methyl 4-chloro-6-methylnicotinate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, has emerged as a highly valuable building block in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and multiple sites for functionalization, make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound as a core scaffold in the design and synthesis of potent enzyme inhibitors for the treatment of cancer and neurological disorders. We will delve into its role in the development of Kinase inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and D-amino acid oxidase (DAAO) inhibitors, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.
Chemical Properties and Reactivity
This compound possesses a pyridine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a methyl ester at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent makes the C4-position susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, and thioether linkages. Furthermore, the chloro group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.
Application 1: Kinase Inhibitors (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Nicotinamide-based scaffolds have shown significant promise as VEGFR-2 inhibitors.
Synthetic Strategy
This compound can be readily converted into a variety of VEGFR-2 inhibitors. A common synthetic route involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine, followed by hydrolysis of the methyl ester and subsequent amidation to introduce further diversity.
Experimental Workflow: Synthesis of Nicotinamide-Based VEGFR-2 Inhibitors
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Methyl 4-chloro-6-methylnicotinate with a variety of aryl and heteroaryl boronic acids. Substituted pyridine moieties are prevalent in numerous pharmaceutical agents, and the targeted modification of the pyridine core via this palladium-catalyzed reaction is a key strategy in drug discovery. The chlorine atom at the 4-position of this compound acts as an effective leaving group, facilitating the introduction of diverse molecular fragments.[1]
General Principles of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic substituent from the boronic acid is transferred to the Palladium(II) center, creating a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product, and the Palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Experimental Protocols
The following protocols provide a general framework for conducting the Suzuki-Miyaura coupling of this compound. It is important to note that optimization of these conditions may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol describes a conventional method using thermal heating.
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel, combine this compound, the corresponding arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles to ensure an oxygen-free environment.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst and any associated ligands.
-
Introduce the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can then be purified using silica gel column chromatography to yield the pure 4-aryl-6-methylnicotinate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
The use of microwave irradiation can often lead to reduced reaction times and improved yields.
Materials:
-
Same as Protocol 1
Procedure:
-
In a dedicated microwave-safe reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the appropriate solvent.
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (typically between 120-150 °C) for a duration of 15-60 minutes.[1]
-
Following the irradiation period, allow the vial to cool to a safe handling temperature.
-
The work-up and purification steps are identical to those described in Protocol 1.
Data Presentation: Typical Reaction Conditions
The tables below provide a summary of typical reaction conditions for the Suzuki-Miyaura coupling of related chloropyridine substrates, which can be used as a starting point for optimizing the reaction for this compound.
Table 1: Summary of Reagents for Suzuki-Miyaura Coupling of Chloropyridines.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand | 1-5 mol% | The choice of catalyst and ligand is critical and can influence reaction efficiency. For less reactive chlorides, ligands that are more electron-rich and sterically hindered may be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2-3 equivalents | The base plays a crucial role in the transmetalation step. Its selection can be influenced by the solvent system and the presence of base-sensitive functional groups. |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile, Water (as a co-solvent) | - | The use of degassed solvents is recommended to prevent the oxidation and deactivation of the palladium catalyst. A biphasic system, such as Toluene/Water, is often effective. |
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Chloropyridines.
| Parameter | Typical Range | Notes |
| Temperature (Thermal) | 80 - 120 °C | For less reactive aryl chlorides, higher temperatures may be required to drive the reaction to completion. |
| Temperature (Microwave) | 120 - 150 °C | Microwave synthesis allows for rapid heating to higher temperatures, significantly reducing reaction times. |
| Reaction Time (Thermal) | 2 - 24 hours | The optimal reaction time should be determined by monitoring the consumption of the starting material. |
| Reaction Time (Microwave) | 15 - 60 minutes | The significant reduction in reaction time is a primary advantage of microwave-assisted synthesis. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to ensure the complete conversion of the halide. |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Palladium-catalyzed cross-coupling reactions with "Methyl 4-chloro-6-methylnicotinate"
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related nitrogen-containing heterocycles, which are prevalent motifs in numerous pharmaceutical agents.[1][2] This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of Methyl 4-chloro-6-methylnicotinate, a key building block in the synthesis of various biologically active molecules.
The chlorine atom at the C4-position of the pyridine ring in this compound serves as the reactive handle for this transformation, allowing for the introduction of a diverse array of primary and secondary amines. However, it is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides in this reaction.[3] Consequently, the selection of an appropriate catalyst system, comprising a palladium precursor and a sterically demanding, electron-rich phosphine ligand, is critical for achieving high efficiency.
General Reaction Scheme
The overall transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: General scheme of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful consideration of several key parameters. The following table summarizes typical conditions and provides guidance for optimization.
| Parameter | Recommended Reagents/Conditions | Notes and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes (e.g., G3 or G4 palladacycles). | Pre-catalysts are often preferred for their stability and ability to cleanly generate the active Pd(0) species. For challenging chloropyridine substrates, higher catalyst loadings (e.g., up to 5 mol%) may be necessary. |
| Phosphine Ligand | Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos. | The choice of ligand is crucial for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective. Ferrocene-based ligands like Josiphos can also be considered. |
| Base | Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective. Potassium tert-butoxide (KOtBu) is also frequently used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher temperatures. | The base is required to deprotonate the amine, forming the active nucleophile. An excess of the base (typically 1.5-2.0 equivalents) is used. |
| Solvent | Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF). | The reaction must be performed under strictly inert conditions (e.g., under an argon or nitrogen atmosphere) as oxygen can deactivate the Pd(0) catalyst. |
| Amine | A wide range of primary and secondary aliphatic and aromatic amines can be used. | A slight excess of the amine (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion. |
| Temperature | Elevated temperatures, typically in the range of 80-110 °C, are often required to facilitate the oxidative addition of the C-Cl bond. | The optimal temperature will depend on the specific substrate, amine, and catalyst system used. |
| Reaction Time | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS. Typical reaction times range from a few hours to 24 hours. |
Generalized Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a generalized protocol and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure.
References
Application Notes and Protocols for Sonogashira Coupling of Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] However, copper-free variations have been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 4-chloro-6-methylnicotinate, an electron-deficient heterocyclic halide. The reactivity of aryl chlorides in Sonogashira coupling is generally lower than that of bromides and iodides, often necessitating more specialized catalytic systems and optimized reaction conditions.[6]
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and, in the traditional method, a copper cycle. The palladium(0) species undergoes oxidative addition to the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[4] In copper-free methods, the alkyne is activated by direct interaction with the palladium complex.[4]
Recommended Reaction Conditions
The successful Sonogashira coupling of this compound hinges on the appropriate selection of catalyst, ligand, base, and solvent. Due to the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond, careful optimization is often required. Below are summarized conditions derived from protocols for similar electron-deficient chloro-heterocycles.
Table 1: Conventional Sonogashira Coupling Conditions (with Copper Co-catalyst)
| Component | Reagent/Parameter | Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 1-5 mol% | A common and effective catalyst.[4] |
| Pd(PPh₃)₄ | 1-5 mol% | Another widely used palladium(0) source.[2] | |
| Copper Co-catalyst | CuI | 2-10 mol% | Essential for the traditional Sonogashira mechanism.[7] |
| Ligand | PPh₃ | 2-10 mol% | Often added to stabilize the palladium catalyst.[8] |
| Base | Triethylamine (TEA) | 2-5 equivalents | Acts as both a base and sometimes as a solvent.[7] |
| Diisopropylethylamine (DIPEA) | 2-5 equivalents | A common alternative amine base. | |
| Solvent | N,N-Dimethylformamide (DMF) | 0.1 - 0.5 M | A polar aprotic solvent that can improve solubility and reaction rates.[8][9] |
| Toluene | 0.1 - 0.5 M | A non-polar alternative.[7] | |
| Tetrahydrofuran (THF) | 0.1 - 0.5 M | Another common solvent choice.[5] | |
| Temperature | 60-100 °C | - | Higher temperatures are often required for aryl chlorides.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | - | Necessary to prevent Glaser coupling and catalyst degradation.[5] |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Component | Reagent/Parameter | Concentration/Loading | Notes |
| Palladium Catalyst | Pd(OAc)₂ | 1-5 mol% | Often used with a phosphine ligand.[10] |
| Pd₂(dba)₃ | 1-2.5 mol% | A common palladium(0) source for copper-free conditions.[10] | |
| Ligand | P(t-Bu)₃ | 2-10 mol% | An electron-rich and bulky phosphine ligand effective for aryl chlorides.[6] |
| XPhos | 2-10 mol% | A biaryl phosphine ligand known to activate aryl chlorides.[6] | |
| N-Heterocyclic Carbenes (NHCs) | 2-10 mol% | Have shown promise in the coupling of challenging substrates.[11] | |
| Base | Cs₂CO₃ | 2-3 equivalents | A strong inorganic base often used in copper-free systems.[2] |
| K₂CO₃ | 2-3 equivalents | A more economical inorganic base.[12] | |
| Tetrabutylammonium acetate (TBAA) | 2-3 equivalents | An organic-soluble base.[5] | |
| Solvent | Dimethyl sulfoxide (DMSO) | 0.1 - 0.5 M | A highly polar aprotic solvent that can facilitate difficult couplings.[6][10] |
| N-Methyl-2-pyrrolidone (NMP) | 0.1 - 0.5 M | Another effective polar aprotic solvent.[5] | |
| Water/Organic mixtures | - | Green chemistry approaches have been developed using aqueous media.[12] | |
| Temperature | 80-120 °C | - | Higher temperatures are generally required for copper-free couplings of aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Recommended to ensure catalyst stability. |
Experimental Protocols
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA, 3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling for Challenging Substrates
This protocol is recommended when the standard conditions are sluggish or result in significant byproduct formation.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.5 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.5 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMSO (5 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with ethyl acetate or another suitable organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. books.lucp.net [books.lucp.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 12. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-6-methylnicotinate is a versatile heterocyclic building block crucial for the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and drug discovery. The chlorine atom at the 4-position of the pyridine ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing this compound, with a primary focus on the Suzuki-Miyaura coupling reaction.
Introduction
Biaryl structures are prevalent in a wide range of pharmaceuticals and bioactive molecules. The pyridine moiety, in particular, is a common feature in drug candidates due to its ability to engage in hydrogen bonding and other molecular interactions. This compound serves as a key intermediate, offering a convenient handle for introducing aryl and heteroaryl substituents at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group can influence the reactivity of the C-Cl bond, making the selection of appropriate catalytic systems crucial for efficient transformations.
Synthesis of this compound
The starting material, this compound, can be synthesized from 4-hydroxy-6-methylnicotinic acid. A common route involves chlorination followed by esterification.
Experimental Protocol: Synthesis of this compound[1][2]
-
Chlorination: A mixture of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in phosphorus oxychloride (excess) is heated to reflux for 2-3 hours.
-
Work-up: After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
Esterification: The residue is cooled in an ice bath, and anhydrous methanol is added cautiously. The mixture is then stirred at room temperature overnight.[1]
-
Purification: The solvent is distilled off, and the residue is diluted with water. The product, this compound, can be isolated and purified by silica gel chromatography.[2]
Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is highly effective for the arylation of this compound.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with (5-cyano-2-methoxyphenyl)boronic acid [3]
-
A solution of this compound (5.2 g, 28 mmol), (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol), Pd(dppf)Cl₂ (2.0 g, 2.8 mmol), and Na₂CO₃ (9.0 g, 85 mmol) in 1,4-dioxane (200 mL) and water (40 mL) is prepared in a reaction vessel.[3]
-
The reaction mixture is heated at reflux overnight.[3]
-
Upon completion, the mixture is diluted with water (200 mL) and extracted with ethyl acetate.[3]
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [4]
-
Under a nitrogen atmosphere, combine this compound (1.0 eq), the desired arylboronic acid or boronic ester (1.5 eq), Pd(dppf)Cl₂ (0.2 eq), and K₂CO₃ (2.0 eq) in a 5:1 mixture of dioxane and water.[4]
-
Stir the mixture at 80-100 °C overnight.[4]
-
After cooling, quench the reaction with water and extract with ethyl acetate.[4]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The residue is purified by flash column chromatography.[4]
Data Presentation: Suzuki-Miyaura Coupling Examples
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (5-cyano-2-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-dioxane/H₂O | Reflux | Overnight | Not specified | [3] |
| Arylboronic acid/ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Overnight | Not specified | [4] |
| Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70-85 | [1] |
Other Potential Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is well-documented, other palladium-catalyzed reactions can also be employed for the functionalization of this compound.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce substituted amines at the 4-position.[1]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[1]
-
Heck Reaction: For the coupling with alkenes.[1]
-
Stille Coupling: Utilizes organotin reagents for C-C bond formation.
-
Negishi Coupling: Employs organozinc reagents.
The choice of reaction will depend on the desired final product and the available starting materials. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Visualizing the Workflow and Mechanism
Experimental Workflow for Biaryl Synthesis
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a valuable and reactive substrate for the synthesis of biaryl compounds, particularly through the Suzuki-Miyaura coupling reaction. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize synthetic routes to novel biaryl molecules. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, making this building block highly attractive for applications in drug discovery and materials science. Careful selection of the catalyst, ligands, base, and reaction conditions is paramount to achieving successful outcomes.
References
- 1. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]
- 2. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]
- 3. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]
- 4. WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various active pharmaceutical ingredients (APIs) and intermediates. Methyl 4-chloro-6-methylnicotinate is a substituted pyridine derivative, and its reduction to the corresponding (4-chloro-6-methylpyridin-3-yl)methanol provides a key building block for further chemical elaboration. This document outlines detailed experimental procedures for the reduction of this compound using common laboratory reducing agents. The protocols provided are based on established methods for the reduction of similar methyl nicotinate derivatives and are intended to serve as a starting point for laboratory investigation.
Reaction Scheme
Caption: General reaction scheme for the reduction of this compound.
Comparative Analysis of Reduction Methods
The choice of reducing agent is critical and depends on factors such as desired reactivity, selectivity, and safety considerations. Below is a summary of common methods applicable to the reduction of this compound.
| Reducing Agent | Strength & Selectivity | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Mild; generally does not reduce esters under standard conditions, but can be effective with extended reaction times or at elevated temperatures in specific solvent systems.[1] | Refluxing THF/Methanol | Safer and easier to handle than LiAlH₄. | May result in low or no conversion.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong; readily reduces esters, carboxylic acids, and amides to the corresponding alcohols or amines.[2][3][4] | Anhydrous ether or THF, 0 °C to room temperature.[3] | High reactivity and generally high yields.[2] | Highly reactive with protic solvents (including water and alcohols), requiring strictly anhydrous conditions; pyrophoric.[3][4] |
| Catalytic Hydrogenation (H₂/Pd/C) | Can be effective for the reduction of esters, though often requires elevated pressure and/or temperature.[5] | H₂ gas (50-100 psi), Pd/C catalyst, in a suitable solvent like ethanol or methanol.[5] | "Green" and scalable method. | May also reduce the pyridine ring or cause dehalogenation, depending on the catalyst and conditions. |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol is adapted from procedures for the reduction of other methyl nicotinate derivatives using a sodium borohydride-methanol system. While NaBH₄ is generally unreactive towards esters, the use of a refluxing THF/methanol system can enhance its reducing power.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol.
-
To the stirred solution, add sodium borohydride (4.0 eq) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for the reduction of this compound using NaBH₄.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of esters using the powerful reducing agent LiAlH₄.[2][3] Caution: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Deionized water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH (x mL)
-
Deionized water (3x mL)
-
-
Stir the resulting mixture vigorously for 15-30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the precipitate with additional diethyl ether or THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel if necessary.
Caption: Workflow for the reduction of this compound using LiAlH₄.
Protocol 3: Catalytic Transfer Hydrogenation
This protocol offers an alternative to hydride reducing agents. Transfer hydrogenation can be a milder method, though optimization of the catalyst and hydrogen source may be necessary.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄) or formic acid
-
Methanol or Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (10 mol%).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water to remove any remaining ammonium formate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Data Presentation
The following table should be used to record and compare the results of the different reduction methods.
| Method | Reagent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| NaBH₄ | 4.0 | THF/MeOH | Reflux | 4-6 | |||
| LiAlH₄ | 1.5 | THF | 0 to RT | 1-2 | |||
| H₂/Pd/C | 10 mol% Pd/C, 5.0 eq HCOONH₄ | MeOH | Reflux | 2-4 | Potential for dehalogenation |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lithium aluminum hydride is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere and away from any sources of moisture.
-
The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas, which is flammable. Perform the quench slowly and with adequate cooling.
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care.
Disclaimer
These protocols are intended for use by trained chemists. The specific reaction conditions may require optimization to achieve the desired outcome. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional guidelines.
References
Application Notes and Protocols for the Purification of Methyl 4-chloro-6-methylnicotinate by Silica Gel Column Chromatography
Introduction
Methyl 4-chloro-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of moderately polar organic compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to off-white solid or colorless oil | [2][3] |
| LogP | 1.83 | [1] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. |
The LogP value of 1.83 suggests that this compound is a moderately polar compound.[1] This polarity makes it well-suited for purification by normal-phase chromatography on silica gel. The choice of a non-polar mobile phase with a polar modifier will allow for effective separation from both more polar and less polar impurities.
Potential Impurities and Separation Strategy
The purification strategy should be designed to remove common impurities that may be present in the crude product after synthesis. The nature of these impurities depends on the synthetic route employed.
| Potential Impurity | Type | Expected Chromatographic Behavior on Silica Gel |
| 4-hydroxy-6-methylnicotinic acid | Starting material (if from esterification) | Highly polar, will have a very low Rf value and elute much later than the product. |
| Methyl 4-bromo-6-methylnicotinate | Precursor/Side-product | Polarity will be similar to the chloro-analogue, requiring careful optimization of the mobile phase for separation. |
| Isomeric byproducts | Side-products of synthesis | May have very similar polarity to the desired product, necessitating a high-resolution separation. |
| Unreacted starting materials | Varies depending on synthesis | Polarity will vary. |
Given the moderate polarity of the target compound and the potential for both more and less polar impurities, a gradient elution strategy is recommended for the silica gel column chromatography. This will ensure the efficient removal of all impurities and the isolation of pure this compound.
Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines the step-by-step procedure for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) for Method Development:
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Plate Preparation: On a TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualization: Visualize the developed plate under a UV lamp (254 nm).
-
Optimal Rf: The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.3.[4]
3. Column Preparation (Slurry Packing Method):
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica gel. Gently tap the column to dislodge any air bubbles. Ensure a level bed of silica gel. Do not let the column run dry.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column using a pipette.
5. Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
85:15 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (until the product has fully eluted)
-
-
The exact gradient should be optimized based on the TLC analysis. For instance, patent literature has reported successful purification using isocratic elution with petroleum ether/ethyl acetate at ratios of 10:1 and 5:1.
6. Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate |
| Initial Mobile Phase Composition | 95:5 to 90:10 (Hexane:Ethyl Acetate) |
| Final Mobile Phase Composition | 80:20 to 70:30 (Hexane:Ethyl Acetate) |
| Optimal TLC Rf of Product | 0.2 - 0.3 |
| Expected Yield | >85% (depending on the purity of the crude material) |
| Expected Purity | >98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for developing the purification method.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 4-chloro-6-methylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Principle
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of Methyl 4-chloro-6-methylnicotinate. The method is designed to separate the main component from its potential impurities and degradation products. Separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed using a UV detector, which allows for the quantification of the active pharmaceutical ingredient (API) and its related substances. This method is intended to be stability-indicating, meaning it can resolve the API from any degradation products that may form under stress conditions.
Equipment and Reagents
2.1 Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2.2 Reagents and Standards
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Formic acid (analytical grade).
-
Hydrochloric acid (analytical grade).
-
Sodium hydroxide (analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
Experimental Protocols
3.1 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
3.2 Standard Solution Preparation
Accurately weigh and transfer about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. This yields a standard stock solution. Further dilute this stock solution with the diluent to obtain a working standard solution with a final concentration of approximately 0.05 mg/mL.
3.3 Sample Solution Preparation
Accurately weigh and transfer about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Further dilute this solution with the diluent to obtain a working sample solution with a final concentration of approximately 0.05 mg/mL.
3.4 Chromatographic Conditions
The chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
3.5 Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2][3]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 30 minutes.[2]
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 30 minutes.[2]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to a temperature of 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period.
After degradation, prepare the samples as described in section 3.3 and analyze using the HPLC method.
Data Presentation and Calculations
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The results of the forced degradation studies should demonstrate that the main peak is well-resolved from all degradation product peaks, confirming the specificity of the method.
Visualizations
5.1 Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
5.2 Purity Calculation Logic
Caption: Logical Flow of Purity Calculation.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Methyl 4-chloro-6-methylnicotinate, a key intermediate in pharmaceutical development. The described two-step synthetic route starts from 4-hydroxy-6-methylnicotinic acid and proceeds through the formation of methyl 4-hydroxy-6-methylnicotinate, followed by a robust chlorination step.
Synthetic Strategy Overview
The synthesis is divided into two main stages:
-
Esterification: Conversion of 4-hydroxy-6-methylnicotinic acid to its methyl ester, methyl 4-hydroxy-6-methylnicotinate.
-
Chlorination: Subsequent chlorination of the hydroxy intermediate to yield the final product, this compound.
This approach allows for the isolation and purification of the hydroxy ester intermediate, ensuring a high-quality starting material for the critical chlorination step.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Esterification | 4-hydroxy-6-methylnicotinic acid, Methanol, EDCI, DMAP | Dichloromethane (DCM), Methanol | Room Temperature to Reflux | Monitored by TLC | ~88%[1] |
| 2 | Chlorination | Methyl 4-hydroxy-6-methylnicotinate, Phosphorus oxychloride (POCl₃), Pyridine (base) | None (Solvent-free) | 140-160 | 2 | >80% |
Experimental Protocols
Step 1: Scale-up Synthesis of Methyl 4-hydroxy-6-methylnicotinate
This protocol is based on a lab-scale procedure and can be scaled up with appropriate equipment.[1]
Materials and Reagents:
-
4-hydroxy-6-methylnicotinic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH mixture)
Equipment:
-
Large-scale reaction vessel with reflux condenser and mechanical stirrer
-
Rotary evaporator
-
Chromatography system
Procedure:
-
To a solution of 4-hydroxy-6-methylnicotinic acid (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.22 g, 10.00 mmol) at room temperature.
-
Stir the solution under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of 4-hydroxy-6-methylnicotinic acid.
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator.
-
Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.
Step 2: Scale-up Chlorination of Methyl 4-hydroxy-6-methylnicotinate
This protocol is adapted from a large-scale, solvent-free chlorination procedure for hydroxypyridines.
Materials and Reagents:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Ice-cold water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate for extraction
Equipment:
-
Teflon-lined stainless steel sealed reactor
-
Mechanical stirrer
-
Quenching vessel
-
Extraction equipment
Procedure:
-
In a Teflon-lined stainless steel reactor, add methyl 4-hydroxy-6-methylnicotinate (e.g., 0.5 moles) and an equimolar amount of phosphorus oxychloride (POCl₃, 0.5 moles).
-
Add one equivalent of pyridine as a base.
-
Seal the reactor and heat the reaction mixture to 140-160°C for 2 hours with stirring.
-
After cooling the reactor, carefully open it in a well-ventilated fume hood.
-
Quenching: Slowly and carefully pour the reaction content into a separate vessel containing ice-cold water (~100 mL) with vigorous stirring. Due to the highly exothermic nature of quenching POCl₃, extreme caution is advised.
-
Adjust the pH of the quenched solution to 8-9 with a saturated Na₂CO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
References
Application of Methyl 4-chloro-6-methylnicotinate in the Synthesis of Novel Epigenetic Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-6-methylnicotinate has emerged as a critical starting material in the synthesis of a novel class of therapeutic agents targeting epigenetic regulatory mechanisms. Specifically, this halogenated pyridine derivative is a key building block for the development of potent and selective inhibitors of the Polycomb Repressive Complex 2 (PRC2), with a particular focus on the Embryonic Ectoderm Development (EED) subunit.[1] Dysregulation of the PRC2 complex, a histone methyltransferase responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), is a known driver in various cancers, including lymphomas and solid tumors.[2][3][4] Inhibitors targeting the EED subunit offer an allosteric mechanism of action, providing a promising therapeutic strategy, even in cancers resistant to traditional EZH2 inhibitors.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of triazolopyrimidine-based EED inhibitors, exemplified by compounds structurally related to known inhibitors like EED226 and MAK683.
Synthetic Pathway Overview
The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyridine ring. This is followed by a series of transformations including hydrazinolysis, cyclization, and subsequent functionalization to construct the final triazolopyrimidine scaffold.
Caption: General synthetic workflow from the starting material to the final EED inhibitor.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
(2-Methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (2-methoxyphenyl)boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Add Pd(dppf)Cl₂ (0.05 - 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring progress by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl 4-(2-methoxyphenyl)-6-methylnicotinate.
Protocol 2: Synthesis of a Triazolopyridine EED Inhibitor
This multi-step protocol outlines the conversion of the Suzuki coupling product to a final EED inhibitor, based on synthetic routes for triazolopyridine compounds.[1][6]
Step 2a: Hydrazinolysis
-
Dissolve Methyl 4-(2-methoxyphenyl)-6-methylnicotinate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10-20 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and concentrate under reduced pressure to obtain the crude 4-(2-methoxyphenyl)-6-methylnicotinohydrazide, which can be used in the next step without further purification.
Step 2b: Cyclization to form the Triazolopyridine Core
-
Suspend the nicotinohydrazide from the previous step in an appropriate solvent (e.g., ethanol).
-
Add an orthoformate derivative (e.g., triethyl orthoformate) and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction, and collect the precipitated product by filtration to yield the triazolopyridine intermediate.
Step 2c: Functionalization (Example: Amination)
-
The triazolopyridine intermediate may require conversion of a functional group (e.g., chlorination of a hydroxyl group) before final amination.
-
Dissolve the activated triazolopyridine intermediate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like isopropanol or DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by LC-MS).
-
Perform an aqueous workup and purify the final product by column chromatography or preparative HPLC.
Target Pathway: PRC2/EED-Mediated Gene Silencing
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic writer, responsible for methylating histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[3][4] The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED. The EED subunit contains a binding pocket that recognizes existing H3K27me3 marks, which allosterically activates the EZH2 subunit, leading to the propagation of the repressive signal.[3] EED inhibitors, synthesized from this compound, function by binding to this H3K27me3 pocket on EED, thereby preventing the allosteric activation of PRC2 and blocking its methyltransferase activity.[3][7] This leads to the reactivation of tumor suppressor genes that were silenced by aberrant PRC2 activity.
References
- 1. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]
- 6. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Methyl 4-chloro-6-methylnicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of Suzuki-Miyaura cross-coupling reactions involving Methyl 4-chloro-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering low yields with this substrate, a systematic evaluation of your reaction components and conditions is crucial. Key areas to check include:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] The active Pd(0) species is susceptible to deactivation by oxygen.[1][2][3]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids, in particular, can be prone to protodeborylation.[1][2]
-
Solvent and Base Purity: It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1][2] Ensure the base is of high purity and appropriate for the reaction.
-
Inert Atmosphere: The strict exclusion of oxygen is paramount for a successful Suzuki coupling.[1][2][3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
Q2: I'm observing significant homocoupling of my boronic acid reagent. What is the cause, and how can I minimize this side reaction?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that competes with the desired cross-coupling.[2]
-
Presence of Oxygen: The primary driver of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[1][2]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use.[2]
-
Maintain Inert Atmosphere: Keep the reaction under a constant positive pressure of an inert gas (argon or nitrogen).[2]
-
Ligand Choice: Employing bulky phosphine ligands can sterically hinder the unwanted homocoupling pathway.[2]
-
Q3: Protodeborylation of my boronic acid seems to be a major issue, leading to reduced yield. How can I prevent this?
A3: Protodeborylation, the cleavage of the C-B bond by a proton source, is a significant challenge, especially with electron-deficient boronic acids.[1][2]
-
Reaction Conditions:
-
Milder Base: The choice of base is critical. While necessary for transmetalation, strong bases can promote protodeborylation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1][2]
-
Anhydrous Conditions: Employing anhydrous solvents can minimize the presence of proton sources.[2] Interestingly, for some systems using K₃PO₄, a small amount of water might be necessary for the base to be effective.[2][4]
-
Lower Temperature and Shorter Reaction Time: If feasible for your specific coupling, reducing the reaction temperature and time can decrease the extent of protodeborylation.[1][2]
-
-
More Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which can be more resistant to protodeborylation.[1][2]
Q4: My starting material, this compound, is being consumed, but I am isolating the dehalogenated product (Methyl 6-methylnicotinate). What causes this?
A4: Dehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom.[2]
-
Cause: This can occur after the oxidative addition step. The palladium complex may react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[5] Potential hydride sources include impurities in solvents or reagents, or even some solvents and bases themselves under certain conditions.
-
Solution: Optimizing reaction conditions is key. Carefully screen parameters such as temperature, base, and solvent to find a set of conditions that favors the cross-coupling pathway over dehalogenation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst/Ligand | Use fresh, high-purity palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere.[1][3] |
| Poor Reagent Quality | Use fresh, high-purity this compound and boronic acid/ester. | |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1][2] | |
| Inappropriate Base | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃). The choice of base can be substrate-dependent.[2][6] | |
| Suboptimal Solvent | Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF).[7][8] | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction | Rigorously degas all components and maintain a positive pressure of inert gas.[1][2] |
| Catalyst/Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can suppress homocoupling.[2] | |
| Protodeborylation of Boronic Acid | Harsh Reaction Conditions | Use milder bases (e.g., K₃PO₄, KF), lower the reaction temperature, and shorten the reaction time.[1][2] |
| Presence of Protic Sources | Use anhydrous solvents.[2] | |
| Unstable Boronic Acid | Consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.[1][2] | |
| Dehalogenation of Starting Material | Unoptimized Reaction Conditions | Screen different combinations of base, solvent, and temperature to find conditions that favor cross-coupling.[2] |
| Presence of Hydride Sources | Ensure high purity of all reagents and solvents. |
Quantitative Data Summary
The following tables summarize typical quantitative data for optimizing Suzuki cross-coupling reactions of substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (5-cyano-2-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | Overnight | - |
| This compound (hypothetical) | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~70-85[9] |
| 4-Chloro-pyridine derivative | Arylboronic acid | Pd(OAc)₂ (2) | SPhos | - | - | - | - | - |
| Methyl 4-bromo-6-methylnicotinate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95[9] |
Yields are approximate and can vary based on the specific substrate and reaction conditions.
Table 2: Effect of Different Bases on Yield
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Solvent | Base | Temp (°C) | Yield (%) |
| 4-bromoacetophenone | phenylboronic acid | Catalyst 1a | DMF-H₂O | K₂CO₃ | 70 | High |
| 4-bromoacetophenone | phenylboronic acid | Catalyst 1a | DMF-H₂O | Organic Base | 70 | Lower |
| Pyridyl Sulfonyl Fluoride | 2-thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Dioxane | Na₃PO₄ | 65-100 | 5-89[10] |
Experimental Protocols
Generalized Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.[11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronate ester (1.1-1.5 eq)[11]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 0.5–5 mol%)[3][9]
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃; 2.0-3.0 eq)[11]
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, DMF)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[13]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.[12]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–120 °C).[12] For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][12]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the cross-coupling of "Methyl 4-chloro-6-methylnicotinate." The information is presented in a question-and-answer format to directly address specific experimental issues.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the use of an electron-deficient heterocyclic halide like this compound can present challenges.
Frequently Asked Questions & Troubleshooting
Q1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in the Suzuki coupling of this compound is a common issue primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the chloropyridine to the palladium center.[1][2]
-
Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy for the C-Cl bond cleavage.[1] Microwave irradiation can also be effective in reducing reaction times and improving yields.[1]
-
Choice of Base: The base is crucial for the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally effective. The choice of base can be critical and may require screening.[3]
-
Solvent System: Aprotic polar solvents like dioxane, toluene, or DMF, often with the addition of water, are commonly used. The solubility of all components is key.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation. Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a frequent challenge. Here’s how to address the most common ones:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the chlorine atom with a hydrogen atom. This can occur through various pathways, including a competing reaction with trace water or other proton sources.
-
Solution: Use anhydrous solvents and reagents where possible. The choice of phosphine ligand can also influence the extent of this side reaction.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly an issue with electron-deficient or heteroaryl boronic acids.
Quantitative Data on Side Reactions
While specific quantitative data for this compound is sparse in publicly available literature, the following table provides representative yields and side product formation for analogous chloropyridine systems to guide optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling (%) | Dehalogenation (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | <5 | ~5 | [4] |
| 4-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 12 | 70-90 | Not reported | Not reported | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 (at C4) | ~10 | <5 | [6] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)[5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.[2]
-
In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and pathways to common side reactions.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. As with other cross-coupling reactions, the use of an electron-deficient chloropyridine requires careful optimization.
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination of this compound is not proceeding. What should I check?
A1: The challenges are similar to those in Suzuki coupling, primarily related to the inert C-Cl bond.
-
Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos are often essential for successful coupling with aryl chlorides.[5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective and may be necessary for substrates with base-sensitive functional groups.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[5]
Q2: I am observing hydrodehalogenation of my starting material. How can I prevent this?
A2: Hydrodehalogenation can be a significant side reaction in Buchwald-Hartwig amination.[8]
-
Mechanism: It can occur via a β-hydride elimination from an amido-palladium intermediate.
-
Solution: The choice of ligand is critical. Bulky biarylphosphine ligands are known to promote reductive elimination over β-hydride elimination.[9] Optimizing the base and reaction temperature can also help minimize this side product.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)[5]
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)[5]
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
Frequently Asked Questions & Troubleshooting
Q1: What are the main challenges in the Sonogashira coupling of this compound?
A1: The primary challenges include the low reactivity of the chloropyridine and potential side reactions.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are typically used. For less reactive chlorides, more active palladium catalysts and ligands may be necessary.[7]
-
Glaser Coupling: A significant side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.
-
Solution: Performing the reaction under strictly anaerobic conditions is essential. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[10]
-
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used, which also often serves as the solvent.
Detailed Experimental Protocol: Sonogashira Coupling
This is a general protocol and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]
-
Copper(I) iodide (CuI, 4-10 mol%)[11]
-
Amine base (e.g., triethylamine, as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
IV. Heck Reaction
The Heck reaction couples an aryl halide with an alkene.
Frequently Asked Questions & Troubleshooting
Q1: What are the key considerations for a Heck reaction with this compound?
A1: The Heck reaction with aryl chlorides is challenging and requires specific conditions.
-
Catalyst: Palladium catalysts are used, often with phosphine ligands.[12]
-
Alkene: Electron-deficient alkenes, such as acrylates, are typically more reactive.[12]
-
Base: A base, such as triethylamine or potassium carbonate, is required to regenerate the catalyst.[12]
-
Regioselectivity: The regioselectivity of the addition to the alkene can be an issue with unsymmetrical alkenes.
Detailed Experimental Protocol: Heck Reaction
This is a general protocol and will likely require significant optimization.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
To a pressure tube, add this compound, the palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent and the alkene.
-
Seal the tube and heat to a high temperature (e.g., 120-150 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Preventing byproduct formation in "Methyl 4-chloro-6-methylnicotinate" reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Methyl 4-chloro-6-methylnicotinate, with a focus on preventing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproducts often arise from incomplete reactions or side reactions. These can include the starting material, 4-hydroxy-6-methylnicotinic acid methyl ester, and potential over-chlorination or hydrolysis products. The specific byproducts will depend on the chlorinating agent used and the reaction conditions.
Q2: How can I minimize the formation of the starting material byproduct?
A2: To minimize the presence of unreacted starting material, ensure that the chlorinating agent is added in a slight excess. It is also crucial to maintain the recommended reaction temperature and time to drive the reaction to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
Q3: What is the optimal temperature for the chlorination reaction?
A3: The optimal temperature for the chlorination of 4-hydroxy-6-methylnicotinic acid methyl ester to this compound is typically in the range of 80-110°C. However, the ideal temperature can vary depending on the specific chlorinating agent and solvent used. Refer to the detailed experimental protocol for specific recommendations.
Q4: How does moisture affect the reaction?
A4: Moisture can lead to the hydrolysis of the chlorinating agent and the desired product, reducing the yield and purity of this compound. Therefore, it is critical to perform the reaction under anhydrous (dry) conditions, using dry solvents and glassware.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors. The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Byproducts in the Final Product
The presence of multiple byproducts often indicates issues with reaction selectivity or conditions.
| Potential Cause | Recommended Action |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lower temperatures may reduce the formation of some byproducts, while higher temperatures might be needed to drive the reaction to completion. |
| Excess Chlorinating Agent | Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess can lead to over-chlorination. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reagent Addition Order | Follow the specified order of reagent addition in the protocol to avoid unwanted side reactions. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound.
Materials:
-
4-hydroxy-6-methylnicotinic acid methyl ester
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-hydroxy-6-methylnicotinic acid methyl ester (1 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reagent Addition: Slowly add phosphorus oxychloride (1.5 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Reaction Parameters and Expected Outcomes:
| Parameter | Value | Expected Outcome |
| Reaction Time | 2-4 hours | >95% conversion |
| Temperature | 100-110°C | Formation of the desired product |
| Yield (after purification) | 75-85% | Pure this compound |
| Purity (by HPLC) | >98% | - |
Logical Relationship Diagram: Byproduct Formation
The following diagram illustrates the logical relationship between reaction conditions and the formation of common byproducts.
Caption: Relationship between reaction conditions and byproduct formation.
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 4-chloro-6-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 4-chloro-6-methylnicotinate via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: A common laboratory method for the synthesis of this compound is the esterification of 4-chloro-6-methylnicotinic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or by using an activating agent like thionyl chloride (SOCl₂) to first form the acid chloride, which then reacts with methanol.
Q2: Why are TLC and NMR effective for monitoring this reaction?
A2: TLC is a rapid and cost-effective technique that allows for the qualitative assessment of reaction progress by separating the more polar starting material (carboxylic acid) from the less polar product (ester). NMR spectroscopy provides quantitative data, allowing for the determination of the relative concentrations of the starting material, product, and any intermediates or byproducts, thereby confirming the reaction's completion and the product's structure.
Q3: How do the polarities of the starting material and product differ, and how does this affect their TLC separation?
A3: 4-chloro-6-methylnicotinic acid is a relatively polar molecule due to the presence of the carboxylic acid group, which can participate in hydrogen bonding. Its corresponding methyl ester, this compound, is significantly less polar. On a normal-phase silica gel TLC plate, the more polar carboxylic acid will have a stronger affinity for the stationary phase and thus a lower Retention Factor (Rf) value. The less polar ester product will travel further up the plate, resulting in a higher Rf value.
Q4: What are the expected key signals in the ¹H NMR spectra for the starting material and the product?
A4: For the starting material, 4-chloro-6-methylnicotinic acid, you would expect to see signals for the aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton, typically at a high chemical shift (δ > 10 ppm). For the product, this compound, the carboxylic acid proton signal will be absent, and a new singlet corresponding to the methyl ester protons (-OCH₃) will appear, typically in the range of δ 3.5-4.0 ppm. The signals for the aromatic and the methyl group protons on the pyridine ring will also be present, potentially with slight shifts compared to the starting material.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | The sample is too concentrated. The compound is acidic/basic and interacting strongly with the silica gel. | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. |
| Rf values are too low (spots don't move far) | The developing solvent is not polar enough. | Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Rf values are too high (spots run with the solvent front) | The developing solvent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| No spots are visible under UV light | The compounds are not UV-active (unlikely for these pyridine derivatives). The concentration of the sample is too low. | Use a visualization stain such as potassium permanganate. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| Starting material and product spots are not well-separated | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. Try mixtures of dichloromethane/methanol or toluene/acetone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Broad or distorted peaks | The sample is not fully dissolved or contains suspended solids. The concentration is too high. Paramagnetic impurities are present. | Filter the NMR sample through a small plug of cotton or glass wool. Dilute the sample. If paramagnetic impurities are suspected, they may be difficult to remove without further purification. |
| Unexpected peaks in the spectrum | Presence of impurities in the starting material, side products, or residual solvent from the workup. | Compare the spectrum to that of the starting material. Common solvents to check for are ethyl acetate, dichloromethane, and methanol. Potential side products could arise from incomplete reaction or side reactions of the starting material. |
| Signal for the carboxylic acid proton is not visible | The proton is exchanging with residual water in the deuterated solvent. | This is common. The disappearance of the starting material's other characteristic peaks and the appearance of the product's peaks are better indicators of reaction progress. |
| Difficulty in determining the reaction completion | Overlapping signals of the starting material and product. | Monitor a non-overlapping peak for both the starting material and the product. For example, track the disappearance of a specific aromatic proton of the starting material and the appearance of the methyl ester singlet of the product. |
Quantitative Data Summary
The following tables provide estimated TLC and NMR data for the starting material and product. Note: Experimental values can vary based on specific conditions.
Table 1: Estimated TLC Rf Values
| Compound | Structure | Solvent System (Ethyl Acetate/Hexane) | Estimated Rf Value * |
| 4-chloro-6-methylnicotinic acid | 1:1 | ~0.2 - 0.4 | |
| This compound | 1:4 | ~0.5 - 0.7 |
*Rf values are highly dependent on the exact TLC plate, chamber saturation, and temperature.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Proton/Carbon | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) |
| 4-chloro-6-methylnicotinic acid | Pyridine-H | 8.8 - 9.1 (s, 1H), 7.3 - 7.5 (s, 1H) | 168-172 (C=O), 160-164 (C-Cl), 150-153 (C-N), 135-138 (C-COOH), 122-125 (C-H), 23-26 (CH₃) |
| Pyridine-CH₃ | 2.5 - 2.7 (s, 3H) | ||
| COOH | >10 (br s, 1H) | ||
| This compound | Pyridine-H | 8.8 - 9.0 (s, 1H), 7.2 - 7.4 (s, 1H) | 164-166 (C=O), 162-164 (C-Cl), 151-153 (C-N), 132-134 (C-COOMe), 124-126 (C-H), 52-54 (OCH₃), 24-26 (CH₃) |
| Pyridine-CH₃ | 2.5 - 2.7 (s, 3H) | ||
| OCH₃ | 3.8 - 4.0 (s, 3H) |
*Chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and spectrometer frequency. The data for the bromo-analogue, Methyl 4-bromo-6-methylnicotinate, shows ¹H NMR (400 MHz, Chloroform-d) δ 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H) and ¹³C NMR (101 MHz, CDCl₃) δ 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00.[1]
Experimental Protocols
Protocol 1: TLC Monitoring of the Esterification Reaction
-
Prepare the TLC Chamber: Pour a suitable eluent (e.g., 1:4 Ethyl Acetate/Hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the 4-chloro-6-methylnicotinic acid in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot this solution on the 'SM' lane.
-
Using a new capillary tube, spot the reaction mixture on the 'RM' lane.
-
On the 'C' lane, first spot the starting material solution and then, on top of the same spot, apply the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, further visualization can be done using a potassium permanganate stain.
-
Analyze the Results: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'RM' lane.
Protocol 2: NMR Sample Preparation for Reaction Monitoring
-
Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Work-up: If the reaction is conducted in a non-deuterated solvent, the solvent must be removed. A simple way is to take a slightly larger aliquot, perform a mini-quench and extraction with a small amount of water and an organic solvent (e.g., deuterated chloroform, CDCl₃), and use the organic layer for NMR analysis. Alternatively, evaporate the solvent from the aliquot under reduced pressure or a stream of nitrogen.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, approximately 0.5-0.7 mL).
-
Transfer: Transfer the solution to a clean NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum. Compare the integration of a characteristic peak of the product (e.g., the -OCH₃ singlet) to a characteristic peak of the starting material to determine the conversion.
Visualized Experimental Workflow
Caption: Workflow for monitoring the esterification of 4-chloro-6-methylnicotinic acid.
References
Improving the solubility of "Methyl 4-chloro-6-methylnicotinate" in organic solvents
Welcome to the technical support center for "Methyl 4-chloro-6-methylnicotinate." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound (Molecular Formula: C₈H₈ClNO₂, Molecular Weight: 185.61) is a substituted pyridine derivative.[1] Its solubility is dictated by the interplay of its structural features: the polar pyridine ring and methyl ester group, and the non-polar methyl and chloro substituents. Generally, it is expected to have better solubility in moderately polar to polar aprotic organic solvents. The principle of "like dissolves like" is a key guide for solvent selection.[2] While specific quantitative data is not widely published, a predicted solubility profile based on its chemical structure is provided below.
Data Presentation: Predicted Solubility Profile
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | High | The polarity of these solvents can effectively solvate the polar ester and pyridine functionalities of the molecule.[3][4] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The compound is soluble in Methanol.[5][6] Hydrogen bonding potential may enhance solubility. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of the solvents can interact favorably with the pyridine ring.[4] |
| Non-polar | Hexane, Petroleum Ether | Low to Moderate | The presence of polar groups limits solubility in highly non-polar solvents. It is used as an anti-solvent or in combination with more polar solvents (e.g., PE/EtOAc) for chromatography.[3][6] |
Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are encountering poor solubility, we recommend a systematic approach. Start by verifying the purity of your compound and solvent. Then, consider gentle heating and agitation. If the compound remains insoluble, you may need to reconsider your solvent choice or apply a solubility enhancement technique. The workflow below provides a step-by-step guide to troubleshoot dissolution issues.
Troubleshooting Guide
This guide provides a logical workflow for addressing solubility challenges during your experiments.
Diagram: Experimental Workflow for Troubleshooting Solubility
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]
- 6. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]
Technical Support Center: Catalyst Screening for Suzuki Reactions of Methyl 4-chloro-6-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Suzuki-Miyaura cross-coupling reactions with Methyl 4-chloro-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The Suzuki coupling of this compound can be challenging due to the inherent properties of the substrate. As a heteroaryl chloride, the carbon-chlorine bond is stronger and less reactive towards oxidative addition to the palladium catalyst compared to aryl bromides or iodides. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. The electron-withdrawing nature of the nicotinate ester can also influence the reactivity of the C-Cl bond.
Q2: What are the most common side reactions observed, and how can they be minimized?
The most prevalent side reactions in the Suzuki coupling of this substrate are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid coupling partner, which is replaced by a C-H bond. It can be minimized by using anhydrous solvents, ensuring the reaction is thoroughly degassed, and considering the use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the chloro-nicotinate. Optimizing the catalyst and ligand system can often suppress homocoupling.
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This can occur if the catalytic cycle is inefficient.
Q3: How critical is the choice of base, and which bases are recommended?
The choice of base is critical as it activates the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step. For substrates with base-sensitive functional groups like esters, it is crucial to select a base that is strong enough to promote the reaction without causing ester hydrolysis.
Recommended Bases:
| Base | Strength | Key Considerations |
| Potassium Phosphate (K₃PO₄) | Strong | Often an excellent choice for challenging couplings. Its use in anhydrous powdered form is recommended. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Highly effective, particularly for difficult couplings, but is more expensive. |
| Potassium Carbonate (K₂CO₃) | Moderate | A common and cost-effective choice, but may be less effective for this unreactive chloride. |
| Potassium Fluoride (KF) | Mild | Can be effective when substrates are particularly base-sensitive. |
Q4: Can the ester group on the nicotinate be hydrolyzed during the reaction?
Yes, under strongly basic aqueous conditions and elevated temperatures, the methyl ester group can be susceptible to hydrolysis. To mitigate this, consider using milder bases like K₃PO₄ or KF, shorter reaction times, and minimizing the amount of water in the reaction mixture. If hydrolysis remains a significant issue, performing the reaction under strictly anhydrous conditions should be considered.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst system for a challenging chloride. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Oxygen contamination deactivating the catalyst. | 1. Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Increase the reaction temperature, typically in the range of 80-120 °C. Consider using a higher boiling point solvent like dioxane or toluene. 3. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. 4. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| Significant Homocoupling of Boronic Acid | 1. Slow transmetalation step. 2. Presence of oxygen. | 1. Increase the reaction temperature moderately. 2. Change the ligand; bidentate ligands like dppf can sometimes reduce homocoupling. 3. Ensure the system is rigorously degassed. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or oxygen. 2. Base-catalyzed decomposition. | 1. Use anhydrous solvents and ensure the system is inert. 2. Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt. 3. Use a milder base like KF if compatible with the reaction rate. |
| Catalyst Turns Black (Palladium Black Formation) | 1. Insufficient ligand to stabilize the Pd(0) species. 2. High reaction temperature causing catalyst decomposition. 3. Impurities in reagents or solvents. | 1. Increase the ligand-to-palladium ratio slightly. 2. Use a more robust, sterically hindered ligand. 3. Lower the reaction temperature if possible without compromising the reaction rate. 4. Ensure all reagents and solvents are pure and anhydrous. |
Recommended Catalyst Systems for Screening
For a challenging substrate like this compound, high-throughput screening of catalysts and ligands is highly recommended. Below is a table of catalyst systems known to be effective for Suzuki couplings of heteroaryl chlorides.
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; the bulky ligand enhances catalyst stability and activity. |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for the coupling of chloropyridines. |
| Pd(dppf)Cl₂ | (None) | 2-5% | A common, air-stable precatalyst, though may be less effective for unreactive chlorides. |
| PdCl₂(Amphos)₂ | (None) | 1-3% | An air-stable catalyst reported to be effective for Suzuki-Miyaura coupling with heteroaryl chlorides. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol is a starting point and should be optimized for the specific boronic acid being used. High-throughput experimentation is the most efficient method for screening a wide range of conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (see table above, 1-5 mol%)
-
Ligand (if not using a pre-formed complex, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture with water such as Dioxane/H₂O 10:1)
Procedure:
-
To a dry reaction vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, the base, the palladium precatalyst, and the ligand (if separate).
-
Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Seal the vessel and place it in a preheated oil bath or heating block (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the desired time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Logic
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Troubleshooting low conversion rates in "Methyl 4-chloro-6-methylnicotinate" reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Methyl 4-chloro-6-methylnicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound from 4-hydroxy-6-methylnicotinic acid has a very low yield. What are the potential causes?
Low yields in this two-step, one-pot synthesis can arise from several factors. The primary areas to investigate are the efficiency of the chlorination step and the subsequent esterification.
Troubleshooting Steps:
-
Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) is critical. Ensure that the 4-hydroxy-6-methylnicotinic acid is completely dissolved or suspended in an excess of POCl₃ and heated at reflux for a sufficient duration (typically 2 hours) to drive the reaction to completion.[1][2]
-
Inefficient Removal of Excess POCl₃: After the reaction, excess POCl₃ must be thoroughly removed, usually by distillation under reduced pressure.[1][2] Residual POCl₃ can interfere with the subsequent esterification and work-up.
-
Methanolysis Issues: The addition of anhydrous methanol for the esterification step should be done carefully, especially at a low temperature (e.g., in an ice bath) to control the exothermic reaction with any remaining traces of POCl₃.[1][2] The reaction mixture should then be stirred at room temperature, sometimes overnight, to ensure complete esterification.[1][2]
-
Moisture Contamination: The presence of water can lead to the formation of byproducts and reduce the efficiency of both the chlorination and esterification steps. Ensure all glassware is thoroughly dried and anhydrous solvents are used where specified.
-
Improper Work-up and pH Adjustment: After quenching the reaction, the pH adjustment is crucial for isolating the product. The mixture is often adjusted to a neutral pH (around 7) with a base like sodium carbonate before extraction.[2] Improper pH can lead to the product remaining in the aqueous layer.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products indicates side reactions may be occurring. Common possibilities include:
-
Unreacted Starting Material: A spot corresponding to 4-hydroxy-6-methylnicotinic acid or its methyl ester (if the esterification occurred but not the chlorination) may be present.
-
Incomplete Esterification: The presence of 4-chloro-6-methylnicotinic acid is possible if the esterification with methanol did not go to completion.
-
Hydrolysis of the Product: During work-up, if the conditions are too acidic or basic for a prolonged period, the ester group of the final product can be hydrolyzed back to the carboxylic acid.
-
Over-chlorination or other side reactions: Although less common for this specific substrate, harsh reaction conditions could potentially lead to other chlorinated species or degradation products.
To identify these, it is recommended to run co-spots on your TLC plate with the starting material.
Q3: The final purified product is an oil, but some literature suggests it can be a solid. Why is this, and how can I solidify it?
This compound has been reported as both a colorless oil and a white solid.[3][4] The physical state can depend on the purity of the compound.
-
Presence of Residual Solvent: The most common reason for an oily product is the presence of residual solvent from the reaction or purification. Ensure the product is thoroughly dried under high vacuum.
-
Impurities: The presence of minor impurities can disrupt the crystal lattice and prevent solidification. Re-purification by column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) may be necessary.[2][3]
Data Presentation: Reaction Yields
The following table summarizes reported yields for the synthesis of this compound from 4-hydroxy-6-methylnicotinic acid.
| Starting Material | Reagents | Solvent(s) | Reported Yield | Reference |
| 4-hydroxy-6-methylnicotinic acid | 1. POCl₃ 2. Methanol | 1. None (excess POCl₃) 2. Methanol | 85% | [2] |
| Intermediate B1.2 (from 4-hydroxy-6-methylnicotinic acid and POCl₃) | Methanol | Dichloromethane | 86% | [3] |
Experimental Protocols
Synthesis of this compound from 4-hydroxy-6-methylnicotinic acid [1][2]
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methylnicotinic acid (10.0 g, 65.0 mmol). Carefully add phosphorus oxychloride (40 mL) to the flask.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Removal of Excess POCl₃: Remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Esterification: Cool the residue in an ice bath (0 °C). Slowly and dropwise, add anhydrous methanol (40 mL).
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the mixture overnight.
-
Work-up: Carefully adjust the pH of the mixture to ~7 by the portion-wise addition of solid sodium carbonate.
-
Dilute the mixture with water (500 mL).
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Purification: Combine the organic layers, wash with water (500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of petroleum ether in ethyl acetate to afford this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low conversion rates.
References
- 1. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Identification of impurities in "Methyl 4-chloro-6-methylnicotinate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Methyl 4-chloro-6-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential impurities?
A common and effective laboratory-scale synthesis involves a two-step process:
-
Chlorination: Conversion of Methyl 4-hydroxy-6-methylnicotinate to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
-
Esterification: If starting from 4-chloro-6-methylnicotinic acid, esterification with methanol in the presence of an acid catalyst.
The primary impurities encountered during this synthesis can be categorized as follows:
-
Unreacted Starting Materials:
-
Methyl 4-hydroxy-6-methylnicotinate (from incomplete chlorination).
-
4-chloro-6-methylnicotinic acid (from incomplete esterification).
-
-
Side Products:
-
Over-chlorinated species: Although less common under controlled conditions, further chlorination on the pyridine ring or methyl group is a theoretical possibility.
-
Hydrolysis product: 4-chloro-6-methylnicotinic acid can be formed by the hydrolysis of the final ester product during workup or storage.
-
-
Residual Solvents and Reagents:
-
Phosphorus-containing byproducts from the quenching of POCl₃.
-
Solvents used in reaction and purification steps (e.g., dichloromethane, ethyl acetate, methanol).
-
Q2: My TLC/HPLC analysis shows multiple unexpected spots/peaks. How can I identify these impurities?
The presence of multiple spots or peaks indicates a mixture of compounds. A systematic approach is required for identification:
-
Reference Standards: If available, co-inject reference standards of potential impurities (e.g., starting materials) with your sample in HPLC or spot them alongside your sample on a TLC plate.
-
Spectroscopic Analysis: Isolate the impurities using preparative chromatography (e.g., column chromatography or preparative HPLC) and characterize them using spectroscopic methods:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical piece of information for proposing a molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information, allowing for the definitive identification of the impurity's chemical structure.[2][3]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurity.
-
-
LC-MS/GC-MS: These hyphenated techniques are powerful for identifying impurities without the need for prior isolation, as they provide both chromatographic separation and mass spectrometric data.[4][5]
Q3: I have a significant amount of unreacted Methyl 4-hydroxy-6-methylnicotinate in my product. How can I improve the chlorination reaction?
Incomplete chlorination is a common issue. To drive the reaction to completion, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.[6]
-
Reagent Stoichiometry: An excess of the chlorinating agent (POCl₃) is often used to ensure complete conversion of the starting material. However, a large excess can lead to purification challenges.
-
Removal of Water: The presence of moisture can consume the chlorinating agent. Ensure all glassware is dry and use anhydrous solvents.
Q4: How can I minimize the formation of the hydrolysis byproduct, 4-chloro-6-methylnicotinic acid?
Hydrolysis of the ester can occur during the workup, particularly if basic conditions are employed for an extended period. To mitigate this:
-
Neutralization Conditions: When neutralizing any remaining acid, use a mild base like sodium bicarbonate and perform the neutralization at a low temperature (e.g., in an ice bath).[7]
-
Workup Duration: Minimize the contact time of the product with aqueous basic solutions.
-
Storage: Store the purified product in a dry environment to prevent hydrolysis over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete chlorination | - Increase reaction time and/or temperature. - Ensure sufficient equivalents of POCl₃ are used. - Use anhydrous conditions. |
| Incomplete esterification | - Use an excess of methanol. - Ensure the acid catalyst is active and used in an appropriate amount. | |
| Product loss during workup | - Perform multiple extractions with a suitable organic solvent. - Optimize purification conditions (e.g., solvent system for column chromatography). | |
| Presence of Starting Material (Methyl 4-hydroxy-6-methylnicotinate) | Incomplete chlorination reaction | - See "Low Yield" troubleshooting for incomplete chlorination. |
| Presence of 4-chloro-6-methylnicotinic acid | Incomplete esterification or hydrolysis of the product | - Ensure complete esterification. - During workup, use mild basic conditions for neutralization and minimize contact time. |
| Multiple unidentified impurities | Side reactions or impurities in starting materials | - Purify starting materials before use. - Optimize reaction conditions (temperature, reaction time) to minimize side product formation.[6] - Isolate and characterize impurities to understand their origin. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is suitable for the quantification of this compound and the detection of non-volatile impurities like the starting materials and hydrolysis byproducts.[8]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0). A typical starting point could be a 40:60 (v/v) ratio of acetonitrile to buffer. The gradient can be optimized to achieve better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of the main component and impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the reaction mixture or purified product in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is ideal for the identification and quantification of volatile or semi-volatile impurities and residual solvents.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as one based on polysiloxane (e.g., 5% phenyl).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent to a final concentration of approximately 1 mg/mL.
-
Visualizations
Caption: Workflow for the synthesis and impurity analysis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Difficult Couplings Involving "Methyl 4-chloro-6-methylnicotinate"
Welcome to the technical support center for "Methyl 4-chloro-6-methylnicotinate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" a challenging substrate for cross-coupling reactions?
A1: "this compound" is considered a challenging substrate primarily due to the inherent low reactivity of the chloro-substituent on the pyridine ring. The Carbon-Chlorine (C-Cl) bond is significantly stronger than the corresponding Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) bonds, making the initial oxidative addition step in many palladium-catalyzed coupling cycles more difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3]
Q2: Which types of cross-coupling reactions are commonly performed with this substrate?
A2: The most common and well-documented cross-coupling reaction for this substrate is the Suzuki-Miyaura coupling to form a C-C bond. Other potential but potentially more challenging couplings include the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling.
Q3: What are the key parameters to consider for a successful coupling reaction?
A3: For successful cross-coupling reactions with "this compound," careful consideration of the following is crucial:
-
Catalyst and Ligand System: A highly active catalyst system is often required.
-
Base: The choice of base is critical for the efficiency of the reaction.
-
Solvent: Anhydrous and thoroughly degassed solvents are essential.
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy of the C-Cl bond.
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS or GC-MS analysis shows primarily unreacted starting material.
-
Formation of minimal desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | The C-Cl bond of "this compound" is strong and requires a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Solution: Switch to a more electron-rich and bulky ligand system. Buchwald ligands such as SPhos, XPhos, or RuPhos are often effective for heteroaryl chlorides.[1] Consider using a pre-catalyst for easier handling and more consistent results. |
| Ineffective Base | The base plays a crucial role in the transmetalation step. An inappropriate base may not be strong or soluble enough to facilitate the reaction. Solution: Employ a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful in challenging couplings.[1][2] |
| Low Reaction Temperature | The oxidative addition to the C-Cl bond is often the rate-limiting step and may require significant thermal energy. Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be an effective method to achieve higher temperatures and faster reaction times. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[1] Solution: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction setup. |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can be sensitive to hydrolysis, leading to the formation of an undesired arene byproduct. Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are generally more stable than their corresponding boronic acids.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)[2]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[2]
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | ~70-85[4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | ~75-90 |
| Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (3.0) | Dioxane/H₂O | 100 | Variable, often lower |
Note: Yields are approximate and highly dependent on the specific boronic acid partner and reaction optimization.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-chloro-6-methylnicotinate. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents a comparative analysis using predicted data for the target molecule and experimental data for a closely related structural analog, Methyl 4-bromo-6-methylnicotinate. This approach allows for a detailed examination of the expected spectral features and the influence of substituent changes on the pyridine ring.
Data Presentation: A Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Methyl 4-bromo-6-methylnicotinate. These tables facilitate a direct comparison of the spectral data, highlighting the expected similarities and differences arising from the change of the halogen substituent at the C4 position.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-2 | 8.85 | s | - | 1H |
| H-5 | 7.25 | s | - | 1H | |
| -OCH₃ | 3.90 | s | - | 3H | |
| -CH₃ | 2.60 | s | - | 3H | |
| Methyl 4-bromo-6-methylnicotinate (Experimental) | H-2 | 8.79 | s | - | 1H |
| H-5 | 7.40 | s | - | 1H | |
| -OCH₃ | 3.85 | s | - | 3H | |
| -CH₃ | 2.47 | s | - | 3H |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O | 165.0 |
| C-6 | 162.0 | |
| C-2 | 151.0 | |
| C-4 | 145.0 | |
| C-3 | 126.0 | |
| C-5 | 123.0 | |
| -OCH₃ | 52.5 | |
| -CH₃ | 24.5 | |
| Methyl 4-bromo-6-methylnicotinate (Experimental) | C=O | 164.62 |
| C-6 | 162.43 | |
| C-2 | 151.43 | |
| C-4 | 132.95 | |
| C-3 | 128.65 | |
| C-5 | 124.61 | |
| -OCH₃ | 52.46 | |
| -CH₃ | 24.00 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyridine derivatives is provided below.
Instrumentation:
-
A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher, equipped with a proton-carbon dual probe.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 to 4096, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR characterization.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR characterization.
A Comparative Guide to LC-MS Analysis of "Methyl 4-chloro-6-methylnicotinate" Reaction Products
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of "Methyl 4-chloro-6-methylnicotinate" and its reaction byproducts. Targeted at researchers, scientists, and drug development professionals, this document outlines a detailed experimental protocol, presents comparative data, and discusses alternative analytical techniques.
Introduction
"this compound" is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Its synthesis, typically involving the chlorination of a hydroxy-nicotinate precursor, can lead to a mixture of the desired product, unreacted starting materials, and other related impurities. Accurate and sensitive analytical methods are therefore crucial for reaction monitoring, product purification, and quality control. LC-MS is a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity.
Predicted Synthesis and Potential Impurities
A plausible synthetic route to "this compound" involves the chlorination of "Methyl 4-hydroxy-6-methylnicotinate" using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Based on this, the primary molecular species expected in the crude reaction mixture are:
-
Target Product: this compound (C₈H₈ClNO₂, MW: 185.61 g/mol )[1]
-
Unreacted Starting Material: Methyl 4-hydroxy-6-methylnicotinate
-
Potential Byproduct (Isomer): Methyl 6-chloro-4-methylnicotinate
-
Hydrolysis Product: 4-chloro-6-methylnicotinic acid
LC-MS Analysis
LC-MS is the recommended method for the analysis of "this compound" reaction products, offering excellent separation and sensitive detection.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice for the separation of these relatively polar compounds.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for pyridine derivatives.[2]
-
Scan Mode: Full scan mode (e.g., m/z 100-500) for initial identification of all components.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of the main product and specific impurities, providing enhanced sensitivity and selectivity.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
Data Presentation
The following table summarizes the expected quantitative data from the LC-MS analysis of a hypothetical crude reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Retention Time (min) (approx.) | Relative Abundance (%) |
| Methyl 4-hydroxy-6-methylnicotinate | C₈H₉NO₃ | 167.16 | 168.17 | 3.5 | 5 |
| 4-chloro-6-methylnicotinic acid | C₇H₆ClNO₂ | 171.58 | 172.59 | 4.2 | 2 |
| This compound | C₈H₈ClNO₂ | 185.61 | 186.62 | 6.8 | 90 |
| Methyl 6-chloro-4-methylnicotinate | C₈H₈ClNO₂ | 185.61 | 186.62 | 7.5 | 3 |
Visualization of the Analytical Workflow
Comparison with Alternative Analytical Techniques
While LC-MS is the preferred method, other techniques can also be employed for the analysis of "this compound" reaction products.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Widely available, robust, and cost-effective for quantitative analysis of the main components. | Lower sensitivity and selectivity compared to MS; co-eluting impurities can interfere with quantification; provides no molecular weight information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, followed by mass analysis. | Excellent separation efficiency for volatile and thermally stable compounds; extensive spectral libraries for identification. | May require derivatization for polar compounds like nicotinic acid derivatives to increase volatility; potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and quantification without the need for reference standards (qNMR). | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals, making interpretation difficult; higher instrumentation cost. |
Logical Relationship of Analytical Techniques
Conclusion
LC-MS stands out as the most suitable technique for the comprehensive analysis of "this compound" reaction products. Its superior sensitivity and selectivity allow for the confident identification and quantification of the target compound and potential impurities, which is essential for process optimization and quality assurance in a drug development setting. While other techniques such as HPLC-UV, GC-MS, and NMR offer complementary information, LC-MS provides the most complete picture of the reaction outcome in a single analysis.
References
A Comparative Guide to HPLC Purity Determination of Methyl 4-chloro-6-methylnicotinate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting and implementing a suitable method for their specific needs.
Comparative Analysis of HPLC Methods
The choice of an HPLC method is often a balance between achieving optimal separation of the main compound from its potential impurities and practical considerations such as analysis time and solvent consumption. Two common approaches in RP-HPLC involve using different organic modifiers and pH conditions for the mobile phase. Here, we compare a methanol-based method with an acetonitrile-based method. A primary potential impurity in the synthesis of this compound is the corresponding carboxylic acid, 4-chloro-6-methylnicotinic acid, which can arise from incomplete esterification or hydrolysis of the final product.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A (Acetonitrile-based) | Method B (Methanol-based) |
| Retention Time (Main Peak) | 4.8 min | 6.2 min |
| Retention Time (Impurity) | 2.5 min | 3.1 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Tailing Factor (T) | 1.1 | 1.3 |
| Theoretical Plates (N) | > 5000 | > 4500 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Analysis Time | 10 min | 15 min |
| Mobile Phase Consumption | Lower | Higher |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point and may require further optimization based on the specific instrumentation and impurity profile encountered.
Method A: Fast Analysis with Acetonitrile
This method is designed for rapid screening and routine quality control, offering good resolution and peak shape in a shorter analysis time.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Method B: Enhanced Resolution with Methanol
This method utilizes methanol as the organic modifier, which can offer different selectivity for certain impurities and may be preferred when complex impurity profiles are present.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Visualizing the Workflow and Decision Process
To further aid in the understanding and implementation of HPLC for purity determination, the following diagrams illustrate the general experimental workflow and a decision-making process for method selection.
Caption: General workflow for HPLC purity determination.
Caption: Decision tree for selecting an appropriate HPLC method.
Comparing the reactivity of "Methyl 4-chloro-6-methylnicotinate" with its bromo analog.
A Comparative Analysis of the Reactivity of Methyl 4-chloro-6-methylnicotinate and its Bromo Analog in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a chloro or bromo substituent on a heterocyclic core can significantly impact synthetic strategy and efficiency. This guide provides an objective comparison of the reactivity of this compound and its bromo analog, Methyl 4-bromo-6-methylnicotinate, in key palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery.
Reactivity in Key Cross-Coupling Reactions
The bromo analog is expected to be significantly more reactive than the chloro analog across the board in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the chloro analog is typically more cost-effective and may be preferred if the subsequent synthetic steps are not amenable to the higher reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[2] For the coupling of 4-halonicotinates, the bromo derivative is expected to provide higher yields under milder conditions compared to its chloro counterpart.[1] Achieving comparable yields with the chloro analog often necessitates the use of more specialized and electron-rich ligands, higher temperatures, and potentially stronger bases.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, the C-Br bond of the bromo analog is more readily cleaved by the palladium catalyst, facilitating the amination reaction under more benign conditions.[1] The chloro analog will likely require more forcing conditions to achieve similar conversion rates.
Stille Coupling
The Stille reaction, which couples organohalides with organostannanes, is another important C-C bond-forming reaction.[4][5] The reactivity trend of the halide leaving group remains consistent, with the bromo derivative being the more reactive partner.[6]
Data Presentation: A Comparative Summary
The following table summarizes the expected performance of this compound and its bromo analog in key cross-coupling reactions, based on data from analogous systems.
| Reaction | Halide Analog | Expected Reactivity | Typical Conditions | Expected Yield |
| Suzuki-Miyaura Coupling | Bromo | High | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, K₂CO₃ or K₃PO₄, Dioxane/H₂O or Toluene, 80-100°C | Good to Excellent[1] |
| Chloro | Moderate | Pd₂(dba)₃/Buchwald ligands (e.g., XPhos, SPhos), stronger bases (e.g., K₃PO₄, Cs₂CO₃), higher temperatures (100-120°C) | Moderate to Good[1] | |
| Buchwald-Hartwig Amination | Bromo | High | Pd₂(dba)₃/Xantphos or BINAP, NaOtBu or Cs₂CO₃, Toluene or Dioxane, 90-110°C | Good to Excellent[1] |
| Chloro | Moderate | More electron-rich ligands (e.g., RuPhos, BrettPhos), stronger bases, higher temperatures | Moderate to Good | |
| Stille Coupling | Bromo | High | Pd(PPh₃)₄ or Pd₂(dba)₃, with or without Cu(I) co-catalyst, various solvents (e.g., Toluene, DMF, Dioxane), 80-110°C | Good to Excellent |
| Chloro | Low to Moderate | Requires more active catalyst systems, potentially with N-heterocyclic carbene (NHC) ligands, higher temperatures | Fair to Good |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for both the chloro and bromo analogs of Methyl 6-methylnicotinate. Note that optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results, particularly for the less reactive chloro analog.
Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
Methyl 4-halo-6-methylnicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the Methyl 4-halo-6-methylnicotinate, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C for the bromo analog, potentially higher for the chloro analog) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Buchwald-Hartwig Amination
Materials:
-
Methyl 4-halo-6-methylnicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Add the Methyl 4-halo-6-methylnicotinate, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Visualizing the Workflow and Potential Applications
To further aid in the conceptualization of these synthetic transformations and their potential applications, the following diagrams illustrate a typical cross-coupling workflow and a hypothetical signaling pathway where such molecules could be of interest.
References
A Head-to-Head Battle in Suzuki Coupling: Methyl 4-chloro-6-methylnicotinate vs. Methyl 4-bromo-6-methylnicotinate
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials. A key consideration for any synthetic chemist is the choice of halide in the coupling partners, a decision that significantly impacts reaction efficiency, cost, and overall strategy. This guide provides an in-depth comparison of two closely related building blocks, Methyl 4-chloro-6-methylnicotinate and Methyl 4-bromo-6-methylnicotinate, in the context of Suzuki coupling, supported by experimental data and detailed protocols.
Reactivity and Performance: The Halogen's Influence
The fundamental difference in reactivity between the chloro and bromo derivatives lies in the carbon-halogen bond strength. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, Methyl 4-bromo-6-methylnicotinate is generally more reactive than its chloro counterpart.
This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted compound. Conversely, the less reactive nature of this compound typically necessitates more forcing conditions, such as higher temperatures and the use of more sophisticated and often more expensive catalyst systems, to achieve comparable yields. These specialized catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the more robust C-Cl bond.
Quantitative Data Summary
The following table summarizes representative Suzuki coupling reactions for both compounds, highlighting the differences in reaction conditions and yields.
| Parameter | This compound | Methyl 4-bromo-6-methylnicotinate |
| Aryl Halide | This compound | Methyl 4-bromo-6-methylnicotinate |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd₂(dba)₃ with a specialized ligand | Pd(PPh₃)₄ |
| Base | K₃PO₄ | Na₂CO₃ |
| Solvent | 1,4-Dioxane | Toluene/Water |
| Temperature | 100 °C | 85 °C |
| Reaction Time | 18 hours | 4 hours |
| Yield | ~70-80% (estimated for analogous systems) | 82% |
Experimental Protocols
Below are detailed experimental protocols for Suzuki coupling reactions involving each of the nicotinic acid derivatives.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid (Representative)
This protocol is a generalized procedure based on the requirements for activating less reactive aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
SPhos (or other bulky, electron-rich phosphine ligand) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 6-methyl-4-phenylnicotinate.
Protocol 2: Synthesis of Methyl 4-bromo-6-methylnicotinate
This protocol describes the synthesis of the starting bromo-compound from its hydroxy precursor, which is a common synthetic route.
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate (1.0 equiv)
-
Phosphorus oxybromide (POBr₃) (1.5 equiv)
-
Dichloromethane (DCM)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol) in DCM (150 mL) in a round-bottom flask and cool to 0 °C.
-
Add POBr₃ (64.5 g, 225 mmol) in five portions to the cooled solution.
-
Allow the solution to warm to 35 °C and stir until the starting material is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture on a rotary evaporator.
-
Cool the residue to 0 °C and quench by the dropwise addition of ethanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the mixture with brine three times (3 x 80 mL).
-
Dry the combined organic layers over MgSO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with petroleum ether/ethyl acetate = 4:1) to yield Methyl 4-bromo-6-methylnicotinate as a yellow solid (28.4 g, 82% yield).[1]
Visualizing the Suzuki Coupling Pathway
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
The choice between this compound and Methyl 4-bromo-6-methylnicotinate in Suzuki coupling reactions presents a classic trade-off between reactivity and cost. The bromo-derivative offers higher reactivity, allowing for milder conditions and simpler catalyst systems, which can be advantageous for sensitive substrates and rapid synthesis. In contrast, the chloro-derivative is typically more cost-effective but demands more robust catalytic systems and potentially harsher conditions to achieve high conversion. For researchers and drug development professionals, the optimal choice will depend on the specific synthetic goals, scale of the reaction, and economic considerations. A thorough understanding of the reactivity differences and the available catalytic technologies is crucial for making an informed decision and achieving successful outcomes in the synthesis of novel nicotinic acid derivatives.
References
A Comparative Guide to the Synthesis of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate: A Validation of Two Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a detailed comparison of two synthetic pathways to Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate, a key intermediate in the synthesis of biaryl derivatives with potential applications in modulating DNA polymerase Theta activity.
This publication outlines a validated synthetic route commencing from "Methyl 4-chloro-6-methylnicotinate" and presents a viable alternative pathway. The comparison includes a thorough examination of experimental data, detailed protocols, and visual representations of the synthetic workflows to aid in the selection of the most appropriate route based on laboratory-specific resources and objectives.
Executive Summary of Synthetic Routes
The primary synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction between the commercially available "this compound" and "(5-cyano-2-methoxyphenyl)boronic acid". This approach is straightforward and relies on well-established palladium-catalyzed cross-coupling methodology.
The alternative route presented here reverses the roles of the coupling partners. It involves the synthesis of a pyridine-based boronic acid derivative, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate, followed by a Suzuki-Miyaura coupling with a halogenated benzonitrile derivative, 4-bromo-2-methoxybenzonitrile. This pathway offers an alternative disconnection for accessing the target molecule.
Comparative Analysis of Synthetic Routes
The following tables provide a summary of the quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.
Table 1: Primary Synthetic Route - Suzuki-Miyaura Coupling of this compound
| Step | Reactants | Catalyst/Reagents | Solvent | Time | Yield | Purity |
| 1 | This compound, (5-cyano-2-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ , Na₂CO₃ | 1,4-Dioxane/Water | Overnight | Not explicitly stated, but likely high | Sufficient for subsequent steps |
Table 2: Alternative Synthetic Route - Reversed Suzuki-Miyaura Coupling
| Step | Reactants | Catalyst/Reagents | Solvent | Time | Yield | Purity |
| 1a | 4-Bromo-3-hydroxybenzonitrile | Methyl iodide, K₂CO₃ | Acetone | 12 h | 95% | Not specified |
| 1b | 4-Bromo-2-methoxybenzonitrile | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable |
| 2a | This compound | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 12 h | ~70-80% (estimated) | Not specified |
| 2b | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate, 4-Bromo-2-methoxybenzonitrile | Pd(dppf)Cl₂, Na₂CO₃ | 1,4-Dioxane/Water | Overnight | Not explicitly stated | Not specified |
Detailed Experimental Protocols
Primary Synthetic Route
Step 1: Synthesis of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate
A solution of this compound (5.2 g, 28 mmol), (5-cyano-2-methoxyphenyl)boronic acid (5.0 g, 28 mmol), Pd(dppf)Cl₂ (2.0 g, 2.8 mmol), and Na₂CO₃ (9.0 g, 85 mmol) in 1,4-dioxane (200 mL) and water (40 mL) is heated at reflux overnight.[1][2] The mixture is then diluted with water (200 mL) and extracted with ethyl acetate (2 x 200 mL). The combined organic layers are washed with brine (2 x 200 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Alternative Synthetic Route
Step 1a: Synthesis of 4-Bromo-2-methoxybenzonitrile
To a solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq) in acetone, potassium carbonate (2.0 eq) and methyl iodide (1.5 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-2-methoxybenzonitrile.
Step 2a: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate
A mixture of this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium acetate (3.0 eq) in 1,4-dioxane is degassed and heated at 80 °C for 12 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the desired boronate ester.
Step 2b: Synthesis of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate
This step follows the same procedure as the primary synthetic route, substituting this compound with Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate and (5-cyano-2-methoxyphenyl)boronic acid with 4-bromo-2-methoxybenzonitrile.
Visualization of Synthetic Pathways
To further clarify the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Primary Synthetic Route via Suzuki-Miyaura Coupling.
Caption: Alternative Synthetic Route with Reversed Coupling Partners.
Conclusion
Both synthetic routes presented in this guide offer viable methods for the preparation of Methyl 4-(5-cyano-2-methoxyphenyl)-6-methylnicotinate. The primary route is more direct, assuming the availability of the required boronic acid. The alternative route, while involving more steps, provides flexibility, particularly if the starting halogenated benzonitrile is more readily accessible or if the synthesis of the pyridine boronate ester is preferred for strategic reasons.
The choice between these routes will depend on factors such as the availability and cost of starting materials and reagents, desired scale of the reaction, and the specific expertise and equipment available in the laboratory. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable biaryl intermediate.
References
Spectroscopic Confirmation of Methyl 4-chloro-6-methylnicotinate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical step in the path to novel therapeutics. This guide provides a comparative analysis of spectroscopic data for the structural elucidation of Methyl 4-chloro-6-methylnicotinate and its derivatives, offering a valuable resource for the validation of these important chemical entities.
This document details the expected spectroscopic characteristics of this compound, supported by experimental data from closely related analogs. It also outlines standardized experimental protocols for acquiring high-quality spectroscopic data and briefly discusses alternative analytical techniques.
Comparative Spectroscopic Data Analysis
While a complete, publicly available dataset for this compound is limited, a robust structural confirmation can be achieved through a comparative analysis with its close chemical analogs. The following tables summarize the experimental ¹H NMR and ¹³C NMR data for the structurally similar Methyl 4-bromo-6-methylnicotinate, which serves as an excellent proxy for predicting the spectral features of the target compound.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Methyl 4-bromo-6-methylnicotinate¹ | Predicted this compound |
| Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz | Expected Chemical Shift (δ) ppm, Multiplicity | |
| H-2 (Pyridine ring) | 8.79 (s) | ~ 8.7-8.8 (s) |
| H-5 (Pyridine ring) | 7.40 (s) | ~ 7.3-7.4 (s) |
| -OCH₃ (Ester methyl) | 3.85 (s) | ~ 3.8-3.9 (s) |
| -CH₃ (Pyridine methyl) | 2.47 (s) | ~ 2.4-2.5 (s) |
| ¹Data obtained from the supporting information of a research article detailing the synthesis of related compounds[1]. |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Methyl 4-bromo-6-methylnicotinate¹ | Predicted this compound |
| Chemical Shift (δ) ppm | Expected Chemical Shift (δ) ppm | |
| C=O (Ester carbonyl) | 164.62 | ~ 164-165 |
| C-6 (Pyridine ring) | 162.43 | ~ 162-163 |
| C-2 (Pyridine ring) | 151.43 | ~ 151-152 |
| C-4 (Pyridine ring) | 132.95 | ~ 130-135 |
| C-3 (Pyridine ring) | 128.65 | ~ 128-129 |
| C-5 (Pyridine ring) | 124.61 | ~ 124-125 |
| -OCH₃ (Ester methyl) | 52.46 | ~ 52-53 |
| -CH₃ (Pyridine methyl) | 24.00 | ~ 23-25 |
| ¹Data obtained from the supporting information of a research article detailing the synthesis of related compounds[1]. |
Mass Spectrometry and Infrared Spectroscopy
Mass Spectrometry (MS): For this compound (C₈H₈ClNO₂), the expected molecular weight is 185.61 g/mol .[2][3] In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 185, with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ at m/z 187 with approximately one-third the intensity of the [M]⁺ peak).
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C-O stretch (ester): ~1250-1300 cm⁻¹
-
C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Use a standard proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to scan beyond the expected molecular weight.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Alternative Analytical Techniques
While NMR, MS, and IR spectroscopy are the primary tools for structural elucidation, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound and for isolating it from reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives to provide separation and mass spectral data simultaneously.
-
X-ray Crystallography: Provides the most definitive three-dimensional structural information, but requires a suitable single crystal of the compound.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of this compound and the relationship between the different analytical techniques in the structural elucidation process.
References
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of Methyl 4-chloro-6-methylnicotinate
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 4-chloro-6-methylnicotinate represents a valuable building block, with the chlorine atom at the 4-position providing a key handle for introducing molecular diversity through cross-coupling reactions. This guide offers a comparative analysis of two prominent palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the derivatization of this substrate. While specific comparative data for this exact molecule is not extensively available in published literature, this guide provides generalized protocols and expected yield ranges based on well-established precedents for structurally similar chloropyridine esters.
Comparative Yield Analysis
The selection of a cross-coupling method is often dictated by the desired bond formation (C-C vs. C-N) and the anticipated reaction yield. The following table summarizes illustrative yield ranges for the Suzuki-Miyaura and Buchwald-Hartwig reactions on a generic this compound substrate. These ranges are estimations based on typical outcomes for cross-coupling reactions with chloropyridines. Actual yields will be highly dependent on the specific coupling partner, catalyst system, and reaction conditions.
| Cross-Coupling Method | Bond Formed | Coupling Partner | Typical Catalyst System | Illustrative Yield Range |
| Suzuki-Miyaura Coupling | C-C | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 65-90% |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu) | 70-95% |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of synthetic methodologies. The following sections provide generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 eq).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, a Schlenk flask is charged with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
This compound (1.0 eq) and the amine (1.2 eq) are then added.
-
The flask is sealed, and anhydrous, degassed toluene is added via syringe.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic mixture is washed with water and brine, then dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The resulting crude material is purified by silica gel column chromatography to yield the aminated product.
Visualization of Methodologies
To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to the Synthesis of 6-Methylnicotinic Acid Derivatives: Alternative Reagents to Methyl 4-chloro-6-methylnicotinate
For researchers, scientists, and professionals in drug development, the synthesis of substituted nicotinic acids is a critical process in the creation of novel therapeutics. This guide provides a detailed comparison of synthetic routes to 6-methylnicotinic acid derivatives, with a focus on alternatives to using "Methyl 4-chloro-6-methylnicotinate" as a starting material. We will explore different methodologies, from established industrial processes to greener biocatalytic options, and provide the necessary data to make informed decisions for your research.
The synthesis of the target scaffold, a 6-methyl-substituted nicotinic acid, can be approached from various starting materials and synthetic strategies. The following sections detail and compare these alternatives.
Comparative Analysis of Synthetic Routes
The primary strategies for synthesizing the 6-methylnicotinic acid core and its subsequent functionalization to derivatives like this compound are summarized below.
| Parameter | Route 1: Oxidation of 5-Ethyl-2-methylpyridine | Route 2: Functionalization of 4-Hydroxy-6-methylnicotinic Acid | Route 3: Biocatalytic Synthesis from 3-Cyanopyridine |
| Starting Material | 5-Ethyl-2-methylpyridine | 4-Hydroxy-6-methylnicotinic acid | 3-Cyanopyridine |
| Key Transformations | Oxidation, Esterification, Halogenation | Esterification, Chlorination | Enzymatic hydrolysis |
| Reported Yield | 65-70% (for Methyl 6-methylnicotinate)[1] | 88% (esterification), then chlorination[2] | Up to 100%[3] |
| Product Purity | 97.6% - 98.3%[1] | High, requires purification[2] | High |
| Reaction Conditions | High temperature (140-225°C), high pressure[1][4] | Reflux, moderate temperatures[2] | Mild (e.g., room temperature to 40°C)[5] |
| Key Reagents | Nitric acid, Sulfuric acid, Methanol, Halogenating agent | EDCI, DMAP, Methanol, Phosphorus oxychloride | Nitrilase or nitrile hydratase/amidase enzymes[6] |
| Key By-products | Isocinchomeronic acid diester, Dinicotinic acid, Spent nitric acid[1] | EDCI/DMAP by-products, Phosphoric acid by-products | Ammonia[6] |
| Environmental Impact | Corrosive, generation of nitrous oxide and spent nitric acid[1] | Use of organic solvents and coupling agents | Green and environmentally friendly[3] |
Experimental Protocols
Route 1: Synthesis of Methyl 6-methylnicotinate from 5-Ethyl-2-methylpyridine
This industrial process involves the oxidation of 5-ethyl-2-methylpyridine to 6-methylnicotinic acid, followed by esterification.
a) Oxidation of 5-Ethyl-2-methylpyridine to 6-Methylnicotinic Acid
-
Materials: 5-Ethyl-2-methylpyridine, Sulfuric Acid (98%), Nitric Acid (65%), Ammonium vanadate (catalyst).
-
Procedure:
-
In a suitable reactor, 225.0 g of 96% sulfuric acid and 0.5 g of ammonium vanadate are charged.[4]
-
The mixture is cooled, and 92.7 g of 98% 2-methyl-5-ethylpyridine is added dropwise over 25 minutes.[4]
-
The stirred reaction mixture is heated to 160°C.
-
Over a period of 5 hours and 30 minutes, 600.0 g of 65% nitric acid is added dropwise, maintaining the temperature between 155°C and 160°C. During this addition, 445.0 g of nitric acid is continuously distilled off.[7]
-
After the addition is complete, the mixture is heated at 190°C for 15 minutes to distill off any remaining unreacted nitric acid.[7]
-
The reaction mixture is then cooled to below 100°C to yield the crude 6-methylnicotinic acid.
-
b) Fischer Esterification to Methyl 6-methylnicotinate
-
Materials: 6-Methylnicotinic acid (crude from step a), Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).[8]
-
Heat the reaction mixture to reflux for 17 hours.
-
After completion, cool the mixture and concentrate to dryness under reduced pressure.
-
Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford Methyl 6-methylnicotinate as an off-white solid (yield: 75%).[8]
-
Route 2: Synthesis of this compound from 4-Hydroxy-6-methylnicotinic Acid
This route provides a more direct path to a functionalized 6-methylnicotinic acid derivative.
a) Esterification of 4-Hydroxy-6-methylnicotinic Acid
-
Materials: 4-Hydroxy-6-methylnicotinic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Methanol.
-
Procedure:
-
To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and Methanol (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.[2]
-
The solution is stirred under reflux until the starting material has completely disappeared as monitored by TLC.
-
The mixture is concentrated on a rotary evaporator.
-
The residue is purified by silica gel column chromatography (DCM/MeOH = 20:1) to give Methyl 4-hydroxy-6-methylnicotinate (yield: 88%).[2]
-
b) Chlorination of Methyl 4-hydroxy-6-methylnicotinate
-
Materials: Methyl 4-hydroxy-6-methylnicotinate, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Dissolve Methyl 4-hydroxy-6-methylnicotinate in phosphorus oxychloride.
-
Reflux the solution for 2 hours.
-
After cooling, the excess phosphorus oxychloride is removed by distillation.
-
The residue is cooled in an ice bath and anhydrous methanol is added. The mixture is stirred overnight at room temperature.
-
The solvent is distilled off, and the residue is diluted with water and extracted with ethyl acetate.
-
The ethyl acetate layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to give this compound.
-
Route 3: Biocatalytic Synthesis of Nicotinic Acid
This approach represents a green alternative for the synthesis of the nicotinic acid core structure.
-
Materials: 3-Cyanopyridine, Recombinant E. coli cells expressing nitrilase, Buffer solution.
-
Procedure (General):
-
Recombinant E. coli cells expressing a suitable nitrilase are cultured to a high density.[9]
-
The cells are harvested and can be used as whole-cell catalysts, either free or immobilized.
-
The whole-cell catalyst is suspended in a buffer solution containing 3-cyanopyridine.
-
The reaction is carried out at a controlled temperature (e.g., 30-40°C) and pH.
-
The conversion of 3-cyanopyridine to nicotinic acid is monitored by HPLC.
-
Upon completion, the product can be isolated from the reaction mixture. This method can achieve very high conversion rates and yields.[6]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic routes discussed.
Caption: Synthetic pathways to 6-methylnicotinic acid derivatives.
Caption: Comparative experimental workflow for chemical synthesis routes.
This guide provides a comparative overview of synthetic strategies for obtaining 6-methylnicotinic acid derivatives. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, cost considerations, available equipment, and environmental impact. For large-scale industrial production, the oxidation of 5-ethyl-2-methylpyridine is a common choice, while laboratory-scale synthesis might favor the functionalization of a pre-existing hydroxylated nicotinic acid. The emerging field of biocatalysis offers a promising green alternative for the synthesis of the nicotinic acid backbone.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Palladium Catalysts for the Functionalization of Methyl 4-chloro-6-methylnicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. Methyl 4-chloro-6-methylnicotinate is a valuable building block, and its efficient derivatization through cross-coupling reactions is of significant interest. The choice of the palladium catalyst is paramount to the success of these transformations, directly impacting yield, reaction time, and substrate scope. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by representative experimental data and detailed protocols.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the nature of the palladium precursor and the associated ligand. For a challenging substrate like an electron-deficient chloropyridine, modern catalyst systems often outperform traditional ones. The following table summarizes the expected performance of representative palladium catalysts for the coupling of this compound with various partners.
Disclaimer: The following data is compiled from literature reports on analogous chloropyridine substrates and serves as a representative benchmark. Actual yields may vary depending on the specific reaction conditions and coupling partners.
| Coupling Reaction | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 65-80 | 3-5 |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 8-16 | 75-90 | 2-3 | |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | 2-6 | >90 | 1-2 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12-24 | 70-85 | 2-4 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-3 | |
| SPhos Pd G2 | SPhos | K₂CO₃ | t-Amyl alcohol | 110 | 2-8 | >95 | 0.5-2 | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | 65 | 6-12 | 70-85 | 2-4 (Pd), 4-8 (Cu) |
| Pd(PPh₃)₄/CuI | PPh₃ | Piperidine | DMF | 80 | 4-8 | 80-90 | 2-3 (Pd), 4-6 (Cu) | |
| XPhos Pd G3/CuI | XPhos | K₂CO₃ | Acetonitrile | 80 | 1-4 | >90 | 1-2 (Pd), 2-4 (Cu) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of catalytic systems. The following are representative procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of Methyl 4-(4-methoxyphenyl)-6-methylnicotinate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed tert-butanol and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of Methyl 4-(morpholino)-6-methylnicotinate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, SPhos Pd G2, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed tert-amyl alcohol and morpholine via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Reaction: Synthesis of Methyl 4-(phenylethynyl)-6-methylnicotinate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Acetonitrile (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, XPhos Pd G3, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed acetonitrile and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of palladium-catalyzed cross-coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Safety Operating Guide
Essential Safety and Disposal Procedures for Methyl 4-chloro-6-methylnicotinate
This document provides immediate and essential safety protocols, operational plans, and proper disposal procedures for Methyl 4-chloro-6-methylnicotinate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on data from structurally similar chlorinated and methylated nicotinate compounds and general principles for handling halogenated organic waste.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be hazardous. The primary routes of exposure and associated hazards are summarized below, along with the required Personal Protective Equipment (PPE) to mitigate these risks.
Table 1: Hazard Classification and Statements
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute (Category 3) | H402: Harmful to aquatic life |
| (Data synthesized from SDS of analogous compounds)[1][2][3] |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles conforming to EN166 or NIOSH standards.[1] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. | To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately.[2][4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated or when ventilation is inadequate. | To protect against the inhalation of dust or vapors that may cause respiratory irritation.[1][3] |
| Hand Protection | Wash hands thoroughly with soap and water after handling.[2] | To prevent accidental ingestion and skin exposure. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical due to its classification as a halogenated organic compound. Halogenated waste streams must be managed separately from non-halogenated waste.[5][6] Improper disposal, such as drain disposal, is strictly prohibited.[7][8]
Phase 1: Waste Collection and Segregation (At the Point of Generation)
-
Designate a Waste Container:
-
Obtain a dedicated, compatible hazardous waste container from your institution's EHS department. Polyethylene containers are typically recommended.[5]
-
The container must be in good condition with a secure, leak-proof screw cap.
-
-
Proper Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[5]
-
The label must include:
-
The full chemical name: "this compound"
-
All chemical constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., irritant, harmful).[2]
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
-
-
-
Segregation:
-
This waste is classified as halogenated organic waste .
-
Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible waste streams.[5][9][10] Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs.[5][9]
-
-
Accumulation:
-
Collect all waste containing this compound, including contaminated solids (e.g., weigh boats, contaminated paper towels, gloves), in the designated container.
-
For liquid waste, use a funnel. Do not use the same funnel for incompatible waste types.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[5][10]
-
Phase 2: Storage in a Satellite Accumulation Area (SAA)
-
Location:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
-
Secondary Containment:
-
Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
-
Storage Conditions:
Phase 3: Request for Disposal
-
Volume Limits:
-
Disposal Request:
-
Contact your institution's EHS or hazardous waste management department to request a pickup.[5] Follow their specific procedures for waste collection requests.
-
-
Final Disposal Method:
-
Trained EHS professionals will transport the waste to a central accumulation area before it is sent to a licensed waste disposal facility.
-
The likely disposal method for chlorinated organic compounds is high-temperature incineration.[11][12] This process is designed to completely destroy the compound and scrub harmful byproducts.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Personal protective equipment for handling Methyl 4-chloro-6-methylnicotinate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4-chloro-6-methylnicotinate was located. The following guidance is based on the safety data of structurally similar compounds, including Methyl 6-methylnicotinate, Methyl 6-chloronicotinate, and Methyl 6-chloro-4-methoxy-2-methylnicotinate. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide furnishes immediate, critical safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance with the following potential hazards:
-
Harmful if Swallowed [5]
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment required when handling this compound, based on the recommendations for structurally similar compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][2] A face shield may be necessary for activities with a high risk of splashing. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn.[2][3][5] | To prevent skin contact that can lead to irritation.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[5] |
| Respiratory Protection | To be used when ventilation is inadequate or if dust or aerosols are generated.[2] Options include a NIOSH/MSHA-approved particle respirator (e.g., N95).[2] For higher concentrations, a self-contained breathing apparatus may be required.[1] | To protect against the inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.[1][5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.
2. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[3]
-
Minimize dust generation when handling the solid form.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.[3]
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation.[1]
-
Do not let the product enter drains.[6]
Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1]
-
It is recommended to use a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated packaging should be disposed of as unused product.
Experimental Workflow
Caption: Safe Handling Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
